Product packaging for 1-(2-Hydroxyethyl)-4-methylpiperazine(Cat. No.:CAS No. 5464-12-0)

1-(2-Hydroxyethyl)-4-methylpiperazine

Cat. No.: B1295415
CAS No.: 5464-12-0
M. Wt: 144.21 g/mol
InChI Key: QHTUMQYGZQYEOZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-methylpiperazine>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B1295415 1-(2-Hydroxyethyl)-4-methylpiperazine CAS No. 5464-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanol
Source PubChem
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InChI

InChI=1S/C7H16N2O/c1-8-2-4-9(5-3-8)6-7-10/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTUMQYGZQYEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10282618
Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Molecular Weight

144.21 g/mol
Source PubChem
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CAS No.

5464-12-0
Record name 4-Methyl-1-piperazineethanol
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Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(2-Hydroxyethyl)-4-methylpiperazine, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes and experimental workflows to facilitate understanding and application in a research and development setting.

Introduction

This compound (CAS No. 5464-12-0) is a versatile building block in organic synthesis, particularly valued in the preparation of active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine ring substituted with both a methyl and a hydroxyethyl group, allows for a variety of chemical modifications, making it a crucial component in the synthesis of numerous drugs. This guide explores the two principal methods for its synthesis: the alkylation of N-methylpiperazine with a 2-haloethanol and the reaction of N-methylpiperazine with ethylene oxide.

Synthesis Pathways

There are two primary and industrially relevant pathways for the synthesis of this compound. Both routes utilize N-methylpiperazine as the starting material.

Pathway 1: Alkylation of N-methylpiperazine with 2-Chloroethanol

This classic nucleophilic substitution reaction involves the alkylation of the secondary amine in N-methylpiperazine with 2-chloroethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Pathway 2: Reaction of N-methylpiperazine with Ethylene Oxide

This pathway involves the ring-opening of ethylene oxide by N-methylpiperazine. This method is highly atom-economical as it avoids the formation of a salt byproduct. The reaction is typically performed under controlled temperature and pressure conditions.

Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 5464-12-0[1][2]
Molecular Formula C₇H₁₆N₂O[1][2]
Molecular Weight 144.22 g/mol [1]
Appearance White or colorless to light yellow powder or liquid[3]
Melting Point 39-41 °C[3]
Boiling Point 54-55 °C at 0.5 mbar[4]
Density 1.003 g/cm³
Refractive Index 1.4850 to 1.4870 (20°C, 589 nm)[5]
Purity ≥97.5% (GC)[5]
Spectroscopic Data
SpectrumKey FeaturesSource
¹H NMR Data available upon request from suppliers.[2]
¹³C NMR Data available upon request from suppliers.[2]
Infrared (IR) Conforms to structure.[5]
Mass Spectrometry (MS) Data available on PubChem.[2][6]

Experimental Protocols

Synthesis of N-methylpiperazine (Precursor)

A common method for the synthesis of the N-methylpiperazine precursor involves the reaction of piperazine with formaldehyde and hydrogen in the presence of a catalyst.

Experimental Protocol:

  • Condensation: In a suitable reactor, dissolve piperazine in methanol. Add formaldehyde (37% solution) to the reactor in a controlled manner. The molar ratio of piperazine to formaldehyde is typically in the range of 1:0.8 to 1:1.6[7].

  • Hydrogenation: After the condensation reaction is complete, add a Raney nickel catalyst to the reactor. The amount of catalyst is typically 4-12% of the weight of the piperazine used[7].

  • Pressurize the reactor with hydrogen to 1.0-6.0 MPa[7].

  • Heat the reaction mixture to 70-100 °C with continuous stirring[7].

  • Maintain these conditions until the reaction is complete, as indicated by the cessation of hydrogen uptake.

  • Work-up and Purification: Cool the reactor and vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to distillation to remove the methanol solvent and any unreacted piperazine. The N-methylpiperazine product is collected at its boiling point (137 °C)[7].

Pathway 1: Synthesis via Alkylation with 2-Chloroethanol

This protocol is based on the general principles of N-alkylation of secondary amines with alkyl halides.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve N-methylpiperazine in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as sodium carbonate or triethylamine, to the mixture. The base should be in at least a stoichiometric amount to the 2-chloroethanol.

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol to the reaction mixture. An excess of N-methylpiperazine can be used to favor the mono-alkylation product.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts formed.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound.

Pathway 2: Synthesis via Reaction with Ethylene Oxide

This protocol is based on the principles of hydroxyethylation of amines using ethylene oxide, which is often performed in a continuous reactor system for safety and efficiency.

Experimental Protocol:

  • Reactor Setup: A continuous stirred-tank reactor or a plug flow reactor is typically used for this reaction.

  • Reactant Feed: N-methylpiperazine and ethylene oxide are continuously fed into the reactor. An excess of N-methylpiperazine is used to minimize the formation of the di-hydroxyethylated byproduct.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature, for instance, between 100-200 °C, and under pressure to keep the ethylene oxide in the liquid phase.

  • Catalyst: While the reaction can proceed without a catalyst, water can be used to catalyze the ring-opening of the epoxide.

  • Work-up and Purification: The crude product mixture exiting the reactor is continuously fed into a distillation system. Unreacted N-methylpiperazine is typically recovered and recycled. The desired product, this compound, is separated from the higher-boiling di-hydroxyethylated byproduct by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_pathway1 Pathway 1: Alkylation cluster_pathway2 Pathway 2: Ethoxylation Piperazine Piperazine N_Methylpiperazine N_Methylpiperazine Piperazine->N_Methylpiperazine H₂, Raney Ni, MeOH Formaldehyde Formaldehyde Formaldehyde->N_Methylpiperazine N_Methylpiperazine_p1 N-Methylpiperazine Target_Product_p1 This compound N_Methylpiperazine_p1->Target_Product_p1 Base, Solvent 2_Chloroethanol 2_Chloroethanol 2_Chloroethanol->Target_Product_p1 N_Methylpiperazine_p2 N-Methylpiperazine Target_Product_p2 This compound N_Methylpiperazine_p2->Target_Product_p2 Heat, Pressure Ethylene_Oxide Ethylene_Oxide Ethylene_Oxide->Target_Product_p2 Experimental_Workflow_Alkylation Start Start Dissolve_NMP Dissolve N-methylpiperazine and base in solvent Start->Dissolve_NMP Add_Chloroethanol Add 2-chloroethanol Dissolve_NMP->Add_Chloroethanol Reflux Heat to reflux for several hours Add_Chloroethanol->Reflux Cool_Filter Cool to room temperature and filter Reflux->Cool_Filter Evaporate Evaporate solvent Cool_Filter->Evaporate Vacuum_Distillation Purify by vacuum distillation Evaporate->Vacuum_Distillation End Pure Product Vacuum_Distillation->End Experimental_Workflow_Ethoxylation Start Start Feed_Reactants Continuously feed N-methylpiperazine and ethylene oxide to reactor Start->Feed_Reactants Reaction React at elevated temperature and pressure Feed_Reactants->Reaction Distillation Continuously feed crude product to distillation system Reaction->Distillation Separate_Products Separate product from unreacted starting material and byproducts Distillation->Separate_Products Recycle Recycle unreacted N-methylpiperazine Separate_Products->Recycle End Pure Product Separate_Products->End Recycle->Feed_Reactants

References

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Methylpiperazin-1-yl)ethanol (CAS No. 5464-12-0), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its physical and chemical characteristics, spectral data, and its role in the development of therapeutic agents.

Chemical and Physical Properties

2-(4-Methylpiperazin-1-yl)ethanol, also known as 1-(2-Hydroxyethyl)-4-methylpiperazine, is a disubstituted piperazine derivative. Its structure features a piperazine ring with a methyl group at the 4-position and a hydroxyethyl group at the 1-position. This combination of a tertiary amine and a primary alcohol functional group dictates its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of 2-(4-Methylpiperazin-1-yl)ethanol

PropertyValueSource(s)
CAS Number 5464-12-0[1][2]
Molecular Formula C₇H₁₆N₂O[1][3]
Molecular Weight 144.22 g/mol [2][4]
Appearance Colorless to light yellow liquid or low melting solid.[1]
Melting Point 39-41 °C[1]
Boiling Point 54-55 °C at 0.5 mbar[4]
Purity ≥ 95%[3]

Spectral Data

Table 2: Expected Spectral Characteristics of 2-(4-Methylpiperazin-1-yl)ethanol

TechniqueExpected Features
¹H NMR Signals corresponding to the N-methyl protons (singlet), the piperazine ring protons (multiplets), and the protons of the hydroxyethyl group (triplets). The chemical shifts would be influenced by the adjacent nitrogen and oxygen atoms.
¹³C NMR Resonances for the N-methyl carbon, the four distinct carbons of the piperazine ring, and the two carbons of the hydroxyethyl group. The carbon attached to the hydroxyl group would appear in the typical range for an alcohol (δ 50-90 ppm).
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the alkyl groups would be observed around 2800-3000 cm⁻¹. A C-O stretching band would be expected in the 1000-1250 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 144. Fragmentation patterns would likely involve the loss of the hydroxyl group, cleavage of the ethyl chain, and fragmentation of the piperazine ring.

Chemical Reactivity and Synthesis

As a bifunctional molecule, 2-(4-Methylpiperazin-1-yl)ethanol exhibits reactivity characteristic of both tertiary amines and primary alcohols. The lone pairs on the nitrogen atoms make it basic and nucleophilic. The hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.

General Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of 2-(4-Methylpiperazin-1-yl)ethanol is not widely published, a common synthetic route involves the reaction of N-methylpiperazine with ethylene oxide. This reaction is a nucleophilic ring-opening of the epoxide by the secondary amine of N-methylpiperazine.

G General Synthesis of 2-(4-Methylpiperazin-1-yl)ethanol N_methylpiperazine N-Methylpiperazine product 2-(4-Methylpiperazin-1-yl)ethanol N_methylpiperazine->product Nucleophilic attack ethylene_oxide Ethylene Oxide ethylene_oxide->product

Caption: General synthetic scheme for 2-(4-Methylpiperazin-1-yl)ethanol.

Role in Pharmaceutical Synthesis

2-(4-Methylpiperazin-1-yl)ethanol is a crucial building block in the synthesis of several antipsychotic drugs, including olanzapine and aripiprazole.[2] In these syntheses, it typically serves as the source of the N-methylpiperazinylethanol moiety, which is incorporated into the final drug structure.

The following diagram illustrates a representative workflow for the use of 2-(4-Methylpiperazin-1-yl)ethanol as an intermediate in the synthesis of a pharmaceutical agent. This generalized scheme involves the activation of the hydroxyl group followed by nucleophilic substitution.

G Role of 2-(4-Methylpiperazin-1-yl)ethanol in Drug Synthesis cluster_0 Activation Step cluster_1 Coupling Reaction start_material 2-(4-Methylpiperazin-1-yl)ethanol activated_intermediate Activated Intermediate (e.g., tosylate, mesylate, or halide) start_material->activated_intermediate Reaction with activating agent final_drug Final Drug Molecule (e.g., Olanzapine, Aripiprazole) activated_intermediate->final_drug Nucleophilic Substitution drug_precursor Drug Precursor (with a leaving group) drug_precursor->final_drug

Caption: Generalized workflow for the use of 2-(4-Methylpiperazin-1-yl)ethanol in pharmaceutical synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

2-(4-Methylpiperazin-1-yl)ethanol is a valuable chemical intermediate with applications primarily in the pharmaceutical industry. Its bifunctional nature allows for a range of chemical transformations, making it a key component in the synthesis of complex drug molecules. While detailed experimental protocols and comprehensive spectral data are not widely disseminated, the information available provides a solid foundation for its use in research and development. Further investigation into its reactivity and the development of detailed analytical profiles would be beneficial for its broader application.

References

Spectroscopic Profile of 4-Methyl-1-(2-hydroxyethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-1-(2-hydroxyethyl)piperazine, a key building block in medicinal chemistry and materials science. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-Methyl-1-(2-hydroxyethyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.61Triplet2H-CH₂-OH
2.56Triplet2H-N-CH₂-CH₂-
2.3-2.7Broad Multiplet8HPiperazine ring protons
2.18Singlet3H-CH₃

Solvent: CDCl₃[1]

¹³C NMR (Carbon-13) NMR Data

While a specific experimental spectrum is not publicly available in the search results, predicted ¹³C NMR data is a valuable tool for preliminary analysis. PubChem lists the availability of ¹³C NMR spectra, though the direct data is not displayed.[2]

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS)

m/z (mass-to-charge ratio)Ion
145[M+H]⁺

This corresponds to the protonated molecule.[1]

Predicted collision cross-section data is also available, which can be useful for ion mobility mass spectrometry.[3]

Infrared (IR) Spectroscopy

A conforming infrared spectrum is noted by suppliers, indicating that the spectral data matches the expected functional groups for the molecule's structure.[4] Key expected absorptions would include:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl group)
~2940-2800C-H stretch (aliphatic)
~1450C-H bend (aliphatic)
~1050C-O stretch (primary alcohol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-1-(2-hydroxyethyl)piperazine in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Mass Spectrometry

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Infrared Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol

  • Sample Preparation: Place a small amount of the liquid or low-melting solid sample of 4-Methyl-1-(2-hydroxyethyl)piperazine directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Methyl-1-(2-hydroxyethyl)piperazine.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 4-Methyl-1-(2-hydroxyethyl)piperazine Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Neat Liquid/Solid Sample->Prep_IR NMR NMR Spectrometer Prep_NMR->NMR MS Mass Spectrometer Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_MS Mass Spectrum MS->Data_MS Data_IR Infrared Spectrum IR->Data_IR Interpretation Confirm Structure & Purity Data_NMR->Interpretation Data_MS->Interpretation Data_IR->Interpretation

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Physicochemical and Structural Properties of 1-(2-Hydroxyethyl)-4-methylpiperazine (CAS 5464-12-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, structural, and spectroscopic properties of 1-(2-Hydroxyethyl)-4-methylpiperazine, identified by CAS number 5464-12-0. This document consolidates key data into structured tables for efficient reference and outlines detailed, generalized experimental protocols for the determination of these properties. Furthermore, this guide includes workflow diagrams for standard analytical procedures, offering a visual representation of the methodologies discussed. The information herein is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Identification

This compound is a substituted piperazine derivative. The structural formula and key identifiers are presented below.

Chemical Structure:

Synonyms: 4-Methylpiperazine-1-ethanol, 2-(4-methylpiperazin-1-yl)ethan-1-ol, N-(2-Hydroxyethyl)-N'-methylpiperazine.[1][2][3]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the following table for ease of reference.

PropertyValueReference
Molecular Formula C7H16N2O[1]
Molecular Weight 144.21 g/mol [4]
Appearance Colorless to light yellow liquid or low melting solid[3][5]
Melting Point 39-41 °C[4]
Boiling Point 54-55 °C at 0.5 mbar[2][4]
Density (Predicted) 1.003 ± 0.06 g/cm³[4]
Refractive Index 1.4850 to 1.4870 (at 20°C, 589 nm)[5]
pKa (Predicted) 14.96 ± 0.10[4]
XlogP (Predicted) -0.6[6]
Solubility Soluble in Methanol[4]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): δ 2.18 (s, 3H), 2.3-2.7 (br m, 8H), 2.56 (t, 2H), 3.61 (t, 2H)[4].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been reported to conform to its structure.[5] Key expected absorptions would include those for O-H stretching, C-H stretching, and C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, with an electrospray ionization (ESI) mass spectrum showing a molecular ion peak of 145 [M+H]⁺.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and spectroscopic properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

¹H NMR Spectroscopy

Objective: To obtain a proton NMR spectrum for structural elucidation.

Methodology:

  • Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • The tube is capped and gently agitated to ensure complete dissolution.

  • The NMR tube is placed in the spectrometer.

  • The spectrum is acquired according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (for a liquid sample):

  • A drop of the liquid sample is placed on the surface of one salt plate (e.g., NaCl or KBr).

  • A second salt plate is placed on top to create a thin film of the liquid.

  • The "sandwich" is placed in the sample holder of the IR spectrometer.

  • The spectrum is recorded.[7]

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology (using Electrospray Ionization - ESI):

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into the ESI source of the mass spectrometer.

  • The instrument settings (e.g., capillary voltage, cone voltage, and desolvation gas flow) are optimized for the compound.

  • The mass spectrum is acquired.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis A Finely powder the solid sample B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Heat at a controlled rate C->D E Observe and record the temperature range of melting D->E NMR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition P1 Dissolve 5-10 mg of sample in deuterated solvent P2 Transfer to a clean NMR tube P1->P2 A1 Insert sample into NMR spectrometer P2->A1 A2 Acquire the spectrum A1->A2 IR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation (Neat Liquid) cluster_analysis Analysis S1 Place a drop of liquid on a salt plate S2 Cover with a second salt plate to form a thin film S1->S2 A1 Place the sample in the IR spectrometer S2->A1 A2 Record the infrared spectrum A1->A2

References

The Lynchpin in Neuroleptic Synthesis: A Technical Guide to 2-(4-Methylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper detailing the synthesis, properties, and pivotal role of 2-(4-Methylpiperazin-1-yl)ethanol in the development of modern psychotropic therapeutics. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction

2-(4-Methylpiperazin-1-yl)ethanol, a key heterocyclic organic compound, has emerged as a critical building block in the synthesis of a multitude of pharmaceutical agents, particularly those targeting the central nervous system. Its structural features, namely the piperazine ring and a primary alcohol, provide a versatile scaffold for the development of complex molecules with significant therapeutic potential. This technical guide elucidates the discovery, synthesis, and history of this important intermediate, with a focus on its application in the generation of atypical antipsychotics. The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates, such as their solubility and bioavailability.[1][2][3][4]

Physicochemical Properties

2-(4-Methylpiperazin-1-yl)ethanol is a low-melting solid or a clear to light yellow liquid, depending on the ambient temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 5464-12-0
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.21 g/mol
Melting Point 39-41°C
Boiling Point 73-75 °C @ 3 Torr
Appearance White or colorless to light yellow powder/lump/liquid

Discovery and History

The history of 2-(4-Methylpiperazin-1-yl)ethanol is intrinsically linked to the development of piperazine-containing pharmaceuticals. While a singular "discovery" event for this compound is not well-documented, its emergence in the scientific literature coincides with the expansion of research into synthetic psychotropic drugs. Its utility is not as a standalone therapeutic agent, but as a crucial intermediate, a foundational piece in the molecular architecture of more complex drugs.

The piperazine ring itself is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[5] The addition of the ethanol group to the 1-position of N-methylpiperazine provides a reactive handle for further chemical modifications, making it an ideal precursor for drug candidates.

Synthesis and Experimental Protocols

The primary and most common method for the synthesis of 2-(4-Methylpiperazin-1-yl)ethanol is the N-alkylation of 1-methylpiperazine. This can be achieved through reaction with either a 2-haloethanol (such as 2-bromoethanol or 2-chloroethanol) or via the ring-opening of ethylene oxide.

Experimental Protocol: N-Alkylation of 1-Methylpiperazine with 2-Bromoethanol

A detailed protocol for the synthesis of 2-(4-Methylpiperazin-1-yl)ethanol is as follows:

  • Reaction Setup: A reaction flask is charged with a mixture of anhydrous ethanol, 1-methylpiperazine, and potassium carbonate.

  • Addition of Alkylating Agent: 2-bromoethanol is added slowly and dropwise to the reaction mixture.

  • Reaction Conditions: The mixture is heated under reflux for 18 hours.

  • Work-up:

    • The reaction mixture is cooled to room temperature and filtered to remove the insoluble precipitate (potassium bromide and excess potassium carbonate).

    • The solvent is removed from the filtrate by rotary evaporation.

    • The resulting residue is treated with a solvent mixture of acetone/dichloromethane and filtered again to remove any remaining insoluble material.

    • The solvent is removed by rotary evaporation to yield the final product.

A reported yield for this specific protocol is 48%.[2]

Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product R1 1-Methylpiperazine P1 Combine Reactants in Flask R1->P1 R2 2-Bromoethanol P2 Slow, Dropwise Addition of 2-Bromoethanol R2->P2 R3 Potassium Carbonate (Base) R3->P1 R4 Anhydrous Ethanol (Solvent) R4->P1 P1->P2 P3 Reflux for 18 hours P2->P3 W1 Cool to Room Temperature P3->W1 W2 Filter to Remove Precipitate W1->W2 W3 Rotary Evaporation of Solvent W2->W3 W4 Treat with Acetone/Dichloromethane W3->W4 W5 Final Filtration W4->W5 W6 Final Rotary Evaporation W5->W6 Prod 2-(4-Methylpiperazin-1-yl)ethanol W6->Prod

Caption: Synthetic workflow for 2-(4-Methylpiperazin-1-yl)ethanol.

Role in Drug Development: A Precursor to Atypical Antipsychotics

2-(4-Methylpiperazin-1-yl)ethanol serves as a key intermediate in the production of antipsychotic medications and other therapeutic agents that modulate neurotransmitter activity.[6] While specific, publicly available synthetic routes for blockbuster drugs are often proprietary, the structural similarity of this precursor to moieties within several atypical antipsychotics is notable. Atypical antipsychotics, such as clozapine, olanzapine, and aripiprazole, are known to contain a piperazine or a similar heterocyclic core.[7][8][9] These drugs are multi-target agents, primarily exhibiting antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[10][11][12]

The synthesis of these complex molecules often involves the condensation of a piperazine-containing fragment with a larger, multi-cyclic scaffold. For instance, the synthesis of olanzapine involves the reaction of an intermediate with N-methylpiperazine.[8][13][14] It is highly plausible that 2-(4-Methylpiperazin-1-yl)ethanol is utilized in the synthesis of derivatives or analogues of these established drugs, where the ethanol group can be further functionalized to modulate the pharmacological profile of the final compound.

Mechanism of Action of Target Therapeutics: Atypical Antipsychotics

The therapeutic efficacy of atypical antipsychotics, the class of drugs for which 2-(4-Methylpiperazin-1-yl)ethanol is a precursor, stems from their unique interaction with neurotransmitter receptors in the brain. Unlike typical antipsychotics which primarily act as potent D₂ receptor antagonists, atypical agents have a more complex pharmacological profile.

A key characteristic of atypical antipsychotics is their high affinity for serotonin 5-HT₂ₐ receptors, often greater than their affinity for D₂ receptors.[11] This dual antagonism is believed to be responsible for their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, and their efficacy against the negative symptoms of schizophrenia.[10]

Signaling Pathway of Atypical Antipsychotics

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates Response Cellular Response (Reduced Psychotic Symptoms) D2R->Response Leads to HT2AR->Response Modulates Antipsychotic Atypical Antipsychotic (e.g., Clozapine, Olanzapine) Antipsychotic->D2R Antagonizes Antipsychotic->HT2AR Antagonizes

Caption: Atypical antipsychotic signaling pathway.

Conclusion

2-(4-Methylpiperazin-1-yl)ethanol is a cornerstone intermediate in the synthesis of advanced pharmaceutical compounds, particularly atypical antipsychotics. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. While not a therapeutic agent in its own right, its contribution to the development of drugs that have revolutionized the treatment of psychiatric disorders is undeniable. This technical guide provides a foundational understanding of this key molecule, intended to support further research and development in the field of neuropharmacology.

References

Elusive Mechanism of Action: 1-(2-Hydroxyethyl)-4-methylpiperazine Remains a Synthetic Building Block Rather Than a Characterized Bioactive Agent

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals will find a notable absence of data on the direct biological mechanism of action for the compound 1-(2-Hydroxyethyl)-4-methylpiperazine. Extensive searches of scientific literature and chemical databases reveal its primary role as a versatile chemical intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals, rather than as a standalone therapeutic agent with a defined pharmacological profile.

While the piperazine ring is a common scaffold in many biologically active compounds, this compound itself has not been the subject of significant biological investigation. Information regarding its interactions with specific cellular targets, involvement in signaling pathways, or quantitative measures of its biological effects (e.g., IC50 or EC50 values) is not available in published research.

Primary Applications and Chemical Properties

This compound is widely recognized for its utility as a building block in organic synthesis.[1] Its chemical structure, featuring a piperazine core with both a hydroxyethyl and a methyl group, provides a versatile scaffold for creating a variety of derivatives.[2] This has led to its use in the development of compounds for therapeutic areas such as anxiety and depression, though it is a precursor and not the active pharmaceutical ingredient.[3][4] Beyond pharmaceuticals, it also finds applications in polymer chemistry and the formulation of cosmetics.[3]

The Broader Significance of Piperazine Derivatives

The piperazine moiety is a well-established pharmacophore, a structural feature recognized by biological targets. Derivatives of piperazine are known to exhibit a wide range of biological activities, including but not limited to, antipsychotic, antihistamine, antianginal, antidepressant, and anticancer effects.[5] The biological activity of these derivatives is highly dependent on the specific substitutions on the piperazine ring.[5] Numerous studies have focused on the synthesis and biological evaluation of various piperazine derivatives, highlighting the importance of this chemical class in drug discovery.[6][7]

Lack of Data on Direct Biological Action

Despite the prevalence of the piperazine scaffold in medicinal chemistry, there is no substantive body of research detailing the mechanism of action for this compound specifically. Key resources for pharmacological and biological data, such as PubChem, primarily provide information on its chemical and physical properties without detailing any significant biological activities.[2] Consequently, the creation of an in-depth technical guide on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathways, is not feasible based on the current body of scientific knowledge.

References

Synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic routes for 4-Methyl-1-(2-hydroxyethyl)piperazine, a key intermediate in the pharmaceutical industry. The document outlines common and effective synthesis methodologies, complete with detailed experimental protocols, quantitative data comparison, and workflow visualizations to aid in research and development.

Introduction

4-Methyl-1-(2-hydroxyethyl)piperazine, also known as 1-(2-Hydroxyethyl)-4-methylpiperazine, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a piperazine ring with both a methyl and a hydroxyethyl substituent, imparts desirable physicochemical properties to drug candidates, influencing their solubility, bioavailability, and pharmacokinetic profiles. This guide explores the primary synthetic pathways to this important compound, providing a comparative analysis of their efficiency and practicality.

Core Synthetic Methodologies

The synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine is predominantly achieved through three main routes:

  • Alkylation of N-Methylpiperazine with 2-Haloethanols: A common and straightforward laboratory-scale method involving the nucleophilic substitution of a halide by the secondary amine of N-methylpiperazine.

  • Reaction of N-Methylpiperazine with Ethylene Oxide: An efficient and atom-economical method, often favored in industrial settings, involving the ring-opening of ethylene oxide.

  • Reductive Amination of N-Methylpiperazine with Glycolaldehyde: A versatile method that forms the carbon-nitrogen bond through an imine intermediate, followed by reduction.

The logical workflow for these synthetic approaches is illustrated in the diagram below.

Synthesis Pathways for 4-Methyl-1-(2-hydroxyethyl)piperazine cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product NMP N-Methylpiperazine Alkylation Alkylation NMP->Alkylation RingOpening Ring-Opening NMP->RingOpening ReductiveAmination Reductive Amination NMP->ReductiveAmination Haloethanol 2-Haloethanol (e.g., 2-Bromoethanol, 2-Chloroethanol) Haloethanol->Alkylation EO Ethylene Oxide EO->RingOpening Glycolaldehyde Glycolaldehyde Glycolaldehyde->ReductiveAmination Product 4-Methyl-1-(2-hydroxyethyl)piperazine Alkylation->Product RingOpening->Product ReductiveAmination->Product

Caption: Primary synthetic routes to 4-Methyl-1-(2-hydroxyethyl)piperazine.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

Method Starting Materials Reagents/Catalyst Solvent Reaction Time Temperature Yield (%) Purity (%)
Alkylation with 2-Bromoethanol N-Methylpiperazine, 2-BromoethanolK₂CO₃Anhydrous Ethanol18 hoursReflux48Not specified
Reaction with Ethylene Oxide (Industrial) N-Methylpiperazine, Ethylene Oxide--Continuous140-250°CHigh (Implied)>97 (Typical)
Reductive Amination (Hypothetical) N-Methylpiperazine, GlycolaldehydeNaBH(OAc)₃Dichloromethane12-24 hoursRoom Temp.60-80 (Estimated)>95 (Typical)

Detailed Experimental Protocols

This method is a well-documented laboratory procedure for the synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine.

Experimental Workflow:

Workflow for Alkylation with 2-Bromoethanol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product Reactants Mix N-Methylpiperazine, K₂CO₃, and Anhydrous Ethanol Addition Slowly add 2-Bromoethanol Reactants->Addition Reflux Heat under reflux for 18 hours Addition->Reflux Cool Cool to room temperature Reflux->Cool Filter1 Filter to remove insoluble precipitate Cool->Filter1 Evaporate1 Remove solvent by rotary evaporation Filter1->Evaporate1 Treat Treat residue with Acetone/Dichloromethane Evaporate1->Treat Filter2 Filter to remove insoluble material Treat->Filter2 Evaporate2 Remove solvent by rotary evaporation Filter2->Evaporate2 Product 4-Methyl-1-(2-hydroxyethyl)piperazine Evaporate2->Product

Caption: Step-by-step workflow for the alkylation synthesis.

Procedure:

  • Reaction Setup: In a reaction flask, a mixture of anhydrous ethanol (150 µL), 1-methylpiperazine (1.26 g, 13 mmol), and potassium carbonate (5.0 g, 36 mmol) is prepared.

  • Addition of Alkylating Agent: 2-Bromoethanol (2.36 g, 19 mmol) is added slowly and dropwise to the reaction flask.

  • Reaction: The reaction mixture is heated under reflux conditions for 18 hours.

  • Work-up:

    • Upon completion, the mixture is allowed to cool to room temperature.

    • The insoluble precipitate is removed by filtration.

    • The solvent is removed by rotary evaporation.

    • The residue is treated with a solvent mixture of acetone/dichloromethane.

    • The mixture is filtered again to remove any remaining insoluble material.

    • The solvent is removed by rotary evaporation to yield the final product.

  • Product: 4-Methyl-1-(2-hydroxyethyl)piperazine is obtained as a light brown oil (870 mg, 48% yield).

This method is highly efficient and commonly used for large-scale production. The following is a conceptual laboratory adaptation of an industrial process.

Experimental Workflow:

Workflow for Reaction with Ethylene Oxide cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification cluster_3 Product Charge Charge N-Methylpiperazine into a pressure reactor Introduce Introduce Ethylene Oxide at controlled temperature and pressure Charge->Introduce React Maintain reaction at elevated temperature Introduce->React Distill Fractional distillation to remove unreacted starting materials and byproducts React->Distill Product High-purity 4-Methyl-1- (2-hydroxyethyl)piperazine Distill->Product

Caption: Conceptual workflow for the ethylene oxide route.

Procedure (Conceptual):

  • Reactor Charging: N-Methylpiperazine is charged into a suitable pressure reactor.

  • Reaction: Ethylene oxide is introduced into the reactor at a controlled rate. The reaction is typically carried out at elevated temperatures (e.g., 140-200°C) and pressures to maintain the reactants in the liquid phase.

  • Purification: The crude product is purified by fractional distillation to separate the desired product from unreacted N-methylpiperazine and potential byproducts such as the di-hydroxyethylated piperazine.

This method offers a versatile alternative, and the following hypothetical protocol is based on established reductive amination procedures.

Experimental Workflow:

Workflow for Reductive Amination cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product Mix Dissolve N-Methylpiperazine and Glycolaldehyde in Dichloromethane AddReductant Add Sodium Triacetoxyborohydride Mix->AddReductant Stir Stir at room temperature for 12-24 hours AddReductant->Stir Quench Quench with aqueous NaHCO₃ Stir->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry organic layer over Na₂SO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product 4-Methyl-1-(2-hydroxyethyl)piperazine Purify->Product

Caption: A plausible workflow for the reductive amination synthesis.

Procedure (Hypothetical):

  • Reaction Setup: To a solution of N-methylpiperazine (1 equivalent) in dichloromethane, glycolaldehyde (1.1 equivalents) is added.

  • Reaction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 4-Methyl-1-(2-hydroxyethyl)piperazine.

Conclusion

The synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine can be effectively achieved through several synthetic routes. The choice of method depends on the scale of production, available resources, and desired purity. The alkylation with 2-bromoethanol is a reliable laboratory-scale method, while the reaction with ethylene oxide is more suited for industrial production due to its efficiency and atom economy. Reductive amination presents a versatile and potentially high-yielding alternative. This guide provides the necessary details for researchers and drug development professionals to select and implement the most appropriate synthetic strategy for their needs.

Navigating the Solubility Landscape of 1-(2-Hydroxyethyl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)-4-methylpiperazine is a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. Its utility as a synthetic intermediate and a functional moiety in drug discovery necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems. Solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and reaction kinetics. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and offers a detailed experimental protocol for its systematic solubility determination.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, solubility is a cornerstone of drug efficacy and formulation. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent active pharmaceutical ingredient (API). In chemical synthesis, understanding solubility is crucial for reaction setup, purification, and crystallization processes.

Qualitative Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various sources provide a foundational understanding of its solubility behavior.

SolventSolubility Description
WaterHighly soluble/Miscible
MethanolSoluble
ChloroformSlightly soluble

This information suggests that this compound, with its polar hydroxyl and amine functionalities, exhibits favorable interactions with polar protic solvents like water and methanol. Its limited solubility in the less polar solvent chloroform aligns with the principle of "like dissolves like."

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a well-established and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3] This protocol outlines the steps to quantify the solubility of this compound in a solvent of interest.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other appropriate material)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or incubator set to the desired experimental temperature.

    • Agitate the mixture using an orbital shaker or vortex mixer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C Seal vial D Allow excess solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Quantify using HPLC or other method F->G H Solubility Data (g/100g, mol/L) G->H Calculate solubility

References

Quantum Chemical Calculations for 2-(4-Methylpiperazin-1-yl)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical guide on the quantum chemical calculations for 2-(4-Methylpiperazin-1-yl)ethanol. As of the latest literature review, specific experimental or computational studies for this exact molecule are not publicly available. Therefore, the quantitative data presented herein is hypothetical and illustrative of the results that would be expected from such an analysis, based on established computational methodologies for similar organic molecules.

Introduction

2-(4-Methylpiperazin-1-yl)ethanol is a derivative of piperazine, a core scaffold found in numerous biologically active compounds and pharmaceuticals. Understanding its three-dimensional structure, electronic properties, and spectroscopic signature at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential applications in drug design and materials science. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in silico approach to elucidate these properties with high accuracy.

This guide details the standard computational protocols for a thorough quantum chemical analysis of 2-(4-Methylpiperazin-1-yl)ethanol. It covers molecular geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) theory, and the simulation of spectroscopic data. The methodologies and illustrative data are presented to serve as a practical reference for researchers in computational chemistry and drug development.

Computational Methodology

The computational workflow for analyzing 2-(4-Methylpiperazin-1-yl)ethanol involves several sequential steps, beginning with geometry optimization and followed by the calculation of various molecular properties.

The initial step is to determine the most stable conformation of the molecule. This is achieved through geometry optimization, where the total electronic energy of the molecule is minimized with respect to the coordinates of its atoms. A common and reliable method for this purpose is Density Functional Theory (DFT).

  • Level of Theory: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and well-benchmarked functional for organic molecules.[1][2]

  • Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential hydrogen bonding, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

  • Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined threshold values, ensuring a true energy minimum has been located. A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:

  • Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum.

  • Prediction of Infrared and Raman Spectra: The calculated harmonic frequencies can be used to simulate the FT-IR and FT-Raman spectra of the molecule. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental spectra.[1][3]

The electronic properties of the molecule are investigated based on the optimized geometry. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO), are crucial descriptors of chemical reactivity and stability.[4][5] A smaller energy gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[6] Calculated chemical shifts are typically referenced to a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

  • UV-Vis Spectroscopy: Electronic transitions and the resulting UV-Vis absorption spectrum are simulated using Time-Dependent DFT (TD-DFT) calculations, often at the same B3LYP/6-311++G(d,p) level of theory.[7]

Illustrative Computational Workflow

The following diagram outlines the standard workflow for the quantum chemical analysis of 2-(4-Methylpiperazin-1-yl)ethanol.

G A Initial 3D Structure of 2-(4-Methylpiperazin-1-yl)ethanol B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum (No Imaginary Frequencies) C->D E Vibrational Spectra (IR & Raman) D->E F Electronic Properties (HOMO, LUMO, MEP) D->F G Spectroscopic Properties (NMR, UV-Vis) D->G H Analysis of Results E->H F->H G->H

Caption: Computational workflow for quantum chemical analysis.
Hypothetical Results and Discussion

This section presents the kind of data that would be generated from the computational workflow described above.

The geometry optimization would yield the equilibrium structure of 2-(4-Methylpiperazin-1-yl)ethanol in the gas phase. The piperazine ring is expected to adopt a stable chair conformation. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Caption: Molecular structure of 2-(4-Methylpiperazin-1-yl)ethanol.

Table 1: Hypothetical Optimized Geometric Parameters (Selected)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C41.46C4-N1-C1110.5
C4-C31.53N1-C4-C3111.2
C3-N21.46C4-C3-N2111.0
N2-C_Me1.45C3-N2-C2109.8
N1-C_Et11.47C_Me-N2-C2111.5
C_Et1-C_Et21.52N1-C_Et1-C_Et2112.0
C_Et2-O1.43C_Et1-C_Et2-O109.5
O-H0.97C_Et2-O-H108.9

Note: These values are illustrative and represent typical bond lengths and angles for similar chemical environments.

The calculated vibrational frequencies would provide insight into the molecule's infrared and Raman activity. Key vibrational modes would include C-H stretching, C-N stretching, C-C stretching, O-H stretching, and various bending and torsional modes.

Table 2: Hypothetical Vibrational Frequencies and Assignments (Selected)

Wavenumber (cm⁻¹, Scaled)Intensity (km/mol)Assignment
345085O-H stretch
2980-3050150-200C-H stretch (asymmetric)
2850-2950120-180C-H stretch (symmetric)
145045CH₂ scissoring
126090C-N stretch
1050110C-O stretch

Note: Frequencies are hypothetical and scaled for better correspondence with experimental data.

The HOMO and LUMO are key indicators of a molecule's electronic behavior. For 2-(4-Methylpiperazin-1-yl)ethanol, the HOMO is expected to be localized primarily on the piperazine nitrogen atoms due to their lone pairs of electrons, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the σ* antibonding orbitals of the carbon skeleton.

FMO cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy = +0.5 eV (Electron Acceptor) HOMO HOMO (Highest Occupied Molecular Orbital) Energy = -6.2 eV (Electron Donor) LUMO->HOMO ΔE = 6.7 eV (Reactivity Indicator)

Caption: Frontier Molecular Orbitals (HOMO-LUMO) energy diagram.

Table 3: Hypothetical Electronic Properties

PropertyValue (Illustrative)
HOMO Energy-6.2 eV
LUMO Energy+0.5 eV
HOMO-LUMO Gap (ΔE)6.7 eV
Dipole Moment2.5 Debye

A large HOMO-LUMO gap, as illustrated here, would suggest high kinetic stability and low chemical reactivity.

Conclusion

This technical guide outlines a standard and robust computational methodology for the quantum chemical characterization of 2-(4-Methylpiperazin-1-yl)ethanol. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. The illustrative data and visualizations provided serve as a template for what to expect from such an analysis. These theoretical predictions are instrumental in understanding the molecule's behavior and can guide further experimental studies, particularly in the context of drug discovery and development where understanding molecular interactions is paramount.

References

Methodological & Application

Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine, a key intermediate in the pharmaceutical industry. The protocol outlined below is based on the common and efficient method of N-alkylation of 1-methylpiperazine with 2-chloroethanol.

Introduction

This compound is a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine ring, a methyl group, and a hydroxyethyl group, provides a versatile scaffold for creating complex molecules with desired pharmacological properties. The synthesis of this intermediate typically involves the reaction of N-methylpiperazine with haloethanols, such as 2-chloroethanol.[1] This application note details a reliable protocol for this synthesis, including reaction conditions, purification, and characterization data.

Chemical Properties and Data

Below is a summary of the key chemical and physical properties of this compound.

PropertyValue
CAS Number 5464-12-0
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Appearance Colorless to light yellow liquid
Purity ≥ 95%
Melting Point 39-41°C
Boiling Point 215-220 °C at 50 mm Hg
Storage Conditions 0-8 °C

Experimental Protocol

This protocol describes the synthesis of this compound from 1-methylpiperazine and 2-chloroethanol.

Materials and Reagents:

  • 1-methylpiperazine

  • 2-chloroethanol

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylpiperazine (1.0 eq), 2-chloroethanol (1.1 eq), and sodium carbonate (1.2 eq) in a suitable solvent such as toluene. The sodium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C for toluene) and maintain the reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with toluene. Combine all the organic extracts.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound as a colorless to light yellow liquid.

Expected Results

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Yield 70-85%
Purity (by GC) > 98%
Refractive Index (20°C) 1.4850 - 1.4870

Experimental Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification cluster_product Final Product start Combine 1-methylpiperazine, 2-chloroethanol, and Na2CO3 in toluene reflux Heat to reflux (110-120 °C) for 8-12 hours start->reflux cool Cool to room temperature reflux->cool add_water Add deionized water cool->add_water separate Separate organic layer add_water->separate extract Extract aqueous layer with toluene (2x) separate->extract combine Combine organic extracts extract->combine dry Dry over MgSO4/Na2SO4 combine->dry filter Filter drying agent dry->filter evaporate Remove solvent (Rotary Evaporator) filter->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Synthesis workflow for this compound.

References

Application of 2-(4-Methylpiperazin-1-yl)ethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(4-Methylpiperazin-1-yl)ethanol is a versatile bifunctional molecule incorporating a tertiary amine, a piperazine ring, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its piperazine moiety is frequently incorporated into drug candidates to enhance solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. The hydroxyl group offers a convenient handle for introducing the entire methylpiperazine ethanol side chain onto a core scaffold, typically through etherification reactions. This document provides detailed application notes and protocols for the use of 2-(4-Methylpiperazin-1-yl)ethanol in the synthesis of key intermediates for targeted cancer therapies.

Application Note 1: Synthesis of a Quinazoline-Based c-Src/Abl Kinase Inhibitor Intermediate (Saracatinib Precursor)

Saracatinib (AZD0530) is a potent, orally available dual-specific c-Src/Abl kinase inhibitor that has been investigated for the treatment of various cancers. A key step in the synthesis of Saracatinib involves the introduction of the 2-(4-methylpiperazin-1-yl)ethoxy side chain onto a quinazoline core. This is typically achieved via a nucleophilic aromatic substitution or an O-alkylation reaction where the hydroxyl group of 2-(4-Methylpiperazin-1-yl)ethanol displaces a leaving group on the quinazoline scaffold.

Logical Workflow for Saracatinib Intermediate Synthesis:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Quinazoline Core Quinazoline Core O_Alkylation O-Alkylation (Williamson Ether Synthesis) Quinazoline Core->O_Alkylation Reagent 2-(4-Methylpiperazin-1-yl)ethanol Reagent->O_Alkylation Intermediate Saracatinib Intermediate O_Alkylation->Intermediate

Caption: Synthetic workflow for the Saracatinib intermediate.

Signaling Pathway Targeted by Saracatinib (c-Src/Abl):

Saracatinib inhibits the tyrosine kinases c-Src and Abl. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and invasion. In many cancers, these pathways are aberrantly activated, leading to uncontrolled tumor growth and metastasis.

RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src c-Src RTK->Src Abl Abl RTK->Abl STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras Abl->Ras PI3K PI3K/Akt Pathway Abl->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation Migration Migration & Invasion FAK->Migration Ras->Proliferation PI3K->Proliferation Saracatinib Saracatinib (AZD0530) Saracatinib->Src Inhibits Saracatinib->Abl Inhibits

Caption: Simplified c-Src/Abl signaling pathway inhibited by Saracatinib.

Experimental Protocol: Synthesis of N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (Saracatinib)[1]

A key intermediate in this synthesis is the attachment of the 2-(4-methylpiperazin-1-yl)ethoxy side chain. The following is a representative protocol for this type of O-alkylation reaction.

Reaction Scheme:

Materials:

ReagentMolar Equiv.
7-Hydroxy-quinazolin-4-yl amine precursor1.0
2-(4-Methylpiperazin-1-yl)ethanol1.5
Di-tert-butyl azodicarboxylate (DBAD)1.5
Triphenylphosphine (PPh3)1.5
Tetrahydrofuran (THF)Solvent

Procedure:

  • To a stirred solution of the 7-hydroxy-quinazoline precursor (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, add 2-(4-Methylpiperazin-1-yl)ethanol (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl azodicarboxylate (DBAD) (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

Quantitative Data Summary:

ProductYield (%)Purity (%)
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine70-85%>98%

Application Note 2: Synthesis of a Pyrimidine Intermediate for Dasatinib

Dasatinib is a potent oral Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves a key intermediate, 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol. This intermediate is formed by the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine ring by the secondary amine of 1-(2-hydroxyethyl)piperazine, which is a related starting material. The use of 2-(4-Methylpiperazin-1-yl)ethanol would follow a similar synthetic logic.

Logical Workflow for Dasatinib Intermediate Synthesis:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyrimidine Core 4,6-Dichloro-2- methylpyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Pyrimidine Core->SNAr Reagent 2-(4-Methylpiperazin- 1-yl)ethanol Reagent->SNAr Intermediate Dasatinib Intermediate SNAr->Intermediate

Caption: Synthetic workflow for the Dasatinib intermediate.

Signaling Pathway Targeted by Dasatinib (Bcr-Abl):

The hallmark of CML is the Philadelphia chromosome, which results in the fusion protein Bcr-Abl. This fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through various downstream signaling pathways.

BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT STAT5 JAK-STAT Pathway BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Proliferation Leukemic Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: Simplified Bcr-Abl signaling pathway inhibited by Dasatinib.

Experimental Protocol: Synthesis of 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol[2]

This protocol describes the synthesis of a key intermediate for Dasatinib, where 2-(4-methylpiperazin-1-yl)ethanol reacts with a dichloropyrimidine.

Reaction Scheme:

Materials:

ReagentMolar Equiv.
4,6-Dichloro-2-methylpyrimidine1.0
2-(4-Methylpiperazin-1-yl)ethanol1.1
Triethylamine (TEA)1.2
Isopropyl alcohol (IPA)Solvent

Procedure:

  • Charge a reaction vessel with 4,6-dichloro-2-methylpyrimidine (1.0 eq) and isopropyl alcohol.

  • Add triethylamine (1.2 eq) to the mixture.

  • Slowly add 2-(4-Methylpiperazin-1-yl)ethanol (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, filter the solid and wash with cold isopropyl alcohol.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization from a suitable solvent.

Quantitative Data Summary:

ProductYield (%)Purity (%)
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol85-95%>99%

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. Reaction conditions may need to be optimized for specific scales and equipment.

Application of 4-Methyl-1-(2-hydroxyethyl)piperazine in Polymer Modification: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-(2-hydroxyethyl)piperazine is a versatile bifunctional molecule poised for significant applications in polymer modification. Its unique structure, featuring a reactive hydroxyl group and a catalytic tertiary amine, allows for its integration into polymer backbones and as a facilitator of polymerization reactions. This document provides detailed application notes and experimental protocols for the use of 4-Methyl-1-(2-hydroxyethyl)piperazine in the modification of polyurethanes and epoxy resins. The information is intended to guide researchers and professionals in leveraging this compound to develop advanced polymeric materials with tailored properties for a range of applications, including specialized coatings, adhesives, and potentially in drug delivery systems.

Application in Polyurethane Systems

In polyurethane chemistry, 4-Methyl-1-(2-hydroxyethyl)piperazine can function both as a reactive chain extender and a catalyst . The hydroxyl group can react with isocyanate moieties to become a part of the polymer chain, while the tertiary amine group can catalyze the urethane formation reaction.

As a Chain Extender

Chain extenders are low molecular weight diols or diamines that react with isocyanates to form the hard segments in segmented polyurethanes. These hard segments are crucial for developing the final mechanical properties of the elastomer, such as elasticity, tensile strength, and tear resistance. The structure of the chain extender significantly influences the degree of phase separation between the hard and soft segments, thereby affecting the material's properties.

Key Attributes:

  • Introduction of Heterocyclic Moiety: Incorporating the piperazine ring into the polyurethane backbone can modify the polymer's thermal stability, chemical resistance, and surface properties.

  • Potential for Biocompatibility: Piperazine derivatives are found in numerous active pharmaceutical ingredients, suggesting that their incorporation into polymers could be explored for biomedical applications.

As a Catalyst

The tertiary amine in 4-Methyl-1-(2-hydroxyethyl)piperazine can act as a catalyst for the reaction between polyols and isocyanates to form urethane linkages. Amine catalysts are known to be effective in promoting this reaction, influencing the gel time and cure rate of the polyurethane system.

Key Attributes:

  • Dual Functionality: The ability to act as both a reactant and a catalyst can simplify formulations.

  • Control over Reaction Kinetics: The catalytic activity can be tailored by adjusting the concentration of 4-Methyl-1-(2-hydroxyethyl)piperazine in the formulation.

Experimental Protocol: Synthesis of a Modified Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer using 4-Methyl-1-(2-hydroxyethyl)piperazine as a chain extender and co-catalyst.

Materials:

  • Poly(propylene glycol) (PPG), Mn = 2000 g/mol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 4-Methyl-1-(2-hydroxyethyl)piperazine

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) (optional, as a co-catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a pre-determined amount of PPG and degas under vacuum at 80°C for 2 hours to remove moisture.

    • Cool the PPG to 60°C and add MDI dropwise with vigorous stirring. The NCO/OH ratio should be approximately 2:1.

    • Allow the reaction to proceed at 80°C for 2-3 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

  • Chain Extension:

    • In a separate vessel, prepare a mixture of 1,4-butanediol and 4-Methyl-1-(2-hydroxyethyl)piperazine in anhydrous DMF. The molar ratio of BDO to 4-Methyl-1-(2-hydroxyethyl)piperazine can be varied to achieve desired properties.

    • Cool the prepolymer to 60°C and add the chain extender mixture dropwise with continuous stirring.

    • If required, a small amount of DBTDL can be added to the chain extender mixture to further catalyze the reaction.

  • Curing:

    • After the addition of the chain extender is complete, pour the viscous liquid into a preheated mold.

    • Cure the polymer in an oven at 100°C for 24 hours.

  • Characterization:

    • The resulting polyurethane elastomer can be characterized for its mechanical properties (tensile strength, elongation at break), thermal properties (DSC, TGA), and structural properties (FTIR, NMR).

Expected Quantitative Data & Structure-Property Relationships

The incorporation of 4-Methyl-1-(2-hydroxyethyl)piperazine is expected to influence the following properties. The table below provides a hypothetical comparison based on established principles of polyurethane chemistry.

PropertyControl (BDO only)Modified (BDO + 4-MHEP)Rationale for Change
Tensile Strength (MPa) 25-3520-30The bulkier, less symmetrical piperazine structure may disrupt hard segment packing, leading to a slight decrease in tensile strength.
Elongation at Break (%) 400-600450-650The disruption of hard segment crystallinity can lead to a more flexible network, allowing for higher elongation.
Hardness (Shore A) 80-9075-85A decrease in hardness would be consistent with a less ordered hard segment phase.
Glass Transition (Tg) (°C) -40 to -50-45 to -55The introduction of the more flexible piperazine ring may slightly lower the glass transition temperature of the soft segment.
Gel Time (minutes) 10-155-10The tertiary amine functionality of 4-MHEP is expected to catalyze the urethane reaction, leading to a shorter gel time.[1]

Note: These are expected trends. Actual values will depend on the specific formulation and processing conditions.

Application in Epoxy Resin Systems

In epoxy resin systems, 4-Methyl-1-(2-hydroxyethyl)piperazine can be utilized as a co-curing agent . The hydroxyl group can react with epoxy groups, and the tertiary amine can catalyze the curing reaction. A patent for the closely related N-(2-hydroxyethyl)piperazine describes its use in forming an adduct with a polyepoxide, which then acts as a co-curing agent alongside traditional curing agents like dicyandiamide or acid anhydrides.[2]

Key Attributes:

  • Improved Flexibility: The incorporation of the piperazine structure can enhance the flexibility of the cured epoxy resin.

  • Accelerated Curing: The tertiary amine can accelerate the curing process, reducing the required curing time or temperature.

  • Enhanced Adhesion: The polar nature of the molecule may improve adhesion to various substrates.

Experimental Protocol: Curing of an Epoxy Resin

This protocol outlines a procedure for using an adduct of 4-Methyl-1-(2-hydroxyethyl)piperazine and an epoxy resin as a co-curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 4-Methyl-1-(2-hydroxyethyl)piperazine

  • Dicyandiamide (curing agent)

  • Fumed silica (thixotropic agent, optional)

Procedure:

  • Adduct Formation:

    • In a reaction vessel, heat the DGEBA epoxy resin to 70°C.

    • Slowly add 4-Methyl-1-(2-hydroxyethyl)piperazine to the heated resin with stirring. A typical molar ratio of epoxy groups to the hydroxyl group of the piperazine derivative could be in the range of 2:1 to 4:1.

    • Maintain the temperature at 70-80°C for 1-2 hours to allow for the formation of the adduct.

  • Formulation:

    • Cool the adduct to room temperature.

    • Add dicyandiamide to the adduct and mix thoroughly until a homogenous dispersion is achieved. The amount of dicyandiamide will depend on the stoichiometry of the remaining epoxy groups.

    • If desired, add fumed silica to adjust the viscosity.

  • Curing:

    • Apply the formulated epoxy system to the desired substrate.

    • Cure in an oven at a temperature between 120°C and 180°C. The curing time will depend on the temperature and the specific formulation.

  • Characterization:

    • The cured epoxy can be tested for its mechanical properties (lap shear strength, flexural strength), thermal properties (DSC for Tg), and chemical resistance.

Expected Quantitative Data & Structure-Property Relationships

The use of a 4-Methyl-1-(2-hydroxyethyl)piperazine adduct as a co-curing agent is anticipated to affect the properties of the cured epoxy resin as follows:

PropertyStandard CureModified Cure (with 4-MHEP adduct)Rationale for Change
Glass Transition (Tg) (°C) 140-160120-140The introduction of the flexible piperazine structure can lower the crosslink density and increase the free volume, leading to a lower Tg.
Lap Shear Strength (MPa) 15-2518-28The polar nature of the piperazine and hydroxyl groups may enhance adhesion to polar substrates, potentially increasing lap shear strength.
Flexural Modulus (GPa) 2.5-3.52.0-3.0The increased flexibility imparted by the piperazine moiety is likely to result in a lower flexural modulus.
Curing Time (minutes at 150°C) 60-9030-50The catalytic effect of the tertiary amine in the piperazine ring is expected to accelerate the curing reaction.[2]

Note: These are expected trends. Actual values will depend on the specific formulation and processing conditions.

Visualizations

Signaling Pathways and Workflows

polyurethane_synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Polyol Polyol (e.g., PPG) Prepolymer_Formation Prepolymer Formation (NCO-terminated) Polyol->Prepolymer_Formation Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer_Formation Chain_Extender Chain Extender (BDO + 4-MHEP) Chain_Extension Chain Extension Chain_Extender->Chain_Extension Prepolymer_Formation->Chain_Extension Curing Curing Chain_Extension->Curing Polyurethane Modified Polyurethane Elastomer Curing->Polyurethane epoxy_curing cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy_Resin Epoxy Resin (DGEBA) Adduct_Formation Adduct Formation Epoxy_Resin->Adduct_Formation MHEP 4-Methyl-1-(2-hydroxyethyl)piperazine MHEP->Adduct_Formation Curing_Agent Curing Agent (Dicyandiamide) Formulation Formulation Curing_Agent->Formulation Adduct_Formation->Formulation Curing Curing Formulation->Curing Cured_Epoxy Cured Epoxy Resin Curing->Cured_Epoxy

References

Application Notes and Protocols for Reactions Involving 1-(2-Hydroxyethyl)-4-methylpiperazine (CAS 5464-12-0)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: The provided CAS number, 5464-12-0, corresponds to the chemical compound 1-(2-Hydroxyethyl)-4-methylpiperazine. The initially mentioned name, "2,2-dimethyl-5-phenyl-1,3-dioxan-5-amine," refers to a different chemical structure. This document will focus on the reactions and experimental setups for this compound, in accordance with the specified CAS number.

Introduction

This compound is a versatile bifunctional molecule containing a tertiary amine, a secondary amine within a piperazine ring, and a primary hydroxyl group. This combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1][2] Its utility as a pharmaceutical intermediate is well-documented, especially in the synthesis of anti-anxiety and anti-depressant medications.[1] This document provides detailed application notes and protocols for two key types of reactions involving this compound: N-alkylation at the piperazine nitrogen and esterification of the hydroxyl group.

Application Note 1: N-Alkylation of this compound

This protocol details the synthesis of a substituted piperazine derivative via N-alkylation, a common reaction for this class of compounds in the preparation of pharmaceutical intermediates. The following is a specific example of the synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine.

Experimental Protocol

Materials:

  • This compound (CAS 5464-12-0)

  • 4-(Methylthio)benzyl chloride

  • Triethylamine

  • Ethanol

  • Water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, prepare a mixture of 4-(methylthio)benzyl chloride (28.6 g), 1-(2-hydroxyethyl)piperazine (21.6 g), and triethylamine (16.8 g) in 250 ml of ethanol.

  • Stir the reaction mixture at room temperature for 5 hours.

  • After the reaction is complete, remove the ethanol using a rotary evaporator.

  • To the resulting residue, add water.

  • Extract the product from the aqueous mixture using diethyl ether.

  • Dry the ether extract over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the diethyl ether to yield the final product, 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine, as an orange oil (31.6 g).[3]

Data Presentation
ParameterValue
Reactants
This compound21.6 g
4-(Methylthio)benzyl chloride28.6 g
Triethylamine16.8 g
Solvent Ethanol (250 ml)
Reaction Time 5 hours
Temperature Room Temperature
Product 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine
Yield 31.6 g
Appearance Orange oil

Experimental Workflow Diagram

N_Alkylation_Workflow reagents 1. Mix Reactants: - this compound - 4-(Methylthio)benzyl chloride - Triethylamine - Ethanol reaction 2. Stir at Room Temperature (5 hours) reagents->reaction evaporation 3. Solvent Removal (Rotary Evaporator) reaction->evaporation extraction 4. Aqueous Work-up & Extraction with Diethyl Ether evaporation->extraction drying 5. Dry Organic Phase extraction->drying product 6. Final Product (Orange Oil) drying->product

Caption: Workflow for the N-alkylation of this compound.

Application Note 2: Esterification of this compound

This protocol describes the synthesis of an ester derivative from this compound via Fischer esterification of its primary hydroxyl group. This reaction is a fundamental transformation to modify the properties of the molecule, for instance, to create prodrugs or to alter its solubility. The following is a representative protocol for the synthesis of 2-(4-methylpiperazin-1-yl)ethyl acetate.

Experimental Protocol

Materials:

  • This compound (CAS 5464-12-0)

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (14.4 g, 0.1 mol) in glacial acetic acid (60 ml, 1.0 mol).

  • Carefully add concentrated sulfuric acid (1 ml) as a catalyst to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 ml).

  • Combine the organic extracts and wash with brine (50 ml).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-(4-methylpiperazin-1-yl)ethyl acetate.

Data Presentation
ParameterValue
Reactants
This compound14.4 g (0.1 mol)
Acetic acid60 ml (1.0 mol)
Catalyst Concentrated Sulfuric Acid (1 ml)
Reaction Time 4 hours
Temperature Reflux
Product 2-(4-methylpiperazin-1-yl)ethyl acetate
Expected Yield High (typical for Fischer esterification)
Appearance Liquid

Experimental Workflow Diagram

Esterification_Workflow reagents 1. Mix Reactants & Catalyst: - this compound - Acetic Acid - Sulfuric Acid reaction 2. Reflux (4 hours) reagents->reaction neutralization 3. Quench with Ice Water & Neutralize with NaHCO3 reaction->neutralization extraction 4. Extraction with Ethyl Acetate neutralization->extraction washing 5. Wash with Brine extraction->washing drying 6. Dry Organic Phase washing->drying purification 7. Purification (Distillation/Chromatography) drying->purification product 8. Final Product purification->product

Caption: Workflow for the esterification of this compound.

References

1-(2-Hydroxyethyl)-4-methylpiperazine: A Versatile Building Block, Not a Catalyst, in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While 1-(2-Hydroxyethyl)-4-methylpiperazine is a valuable and versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and polymer industries, a comprehensive review of scientific literature and patents reveals no significant evidence of its application as a catalyst in organic reactions.

This compound, with the CAS number 5464-12-0, is primarily employed as a foundational molecular scaffold.[1][2] Its structure, featuring a piperazine ring, a hydroxyl group, and a methyl group, provides multiple reactive sites, making it an ideal starting material for the synthesis of more complex molecules.[1]

Primary Applications as a Chemical Intermediate:

Pharmaceutical Synthesis: The predominant use of this compound is as a key intermediate in the preparation of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature allows for the introduction of the piperazine moiety into drug candidates, a common feature in many therapeutic agents. The piperazine ring is a well-established pharmacophore, and this compound provides a convenient route for its incorporation.

Polymer Chemistry: In the field of polymer science, this molecule serves as a monomer or a chain extender in the production of various polymers. It is particularly noted for its role in the synthesis of polyurethanes, where the hydroxyl group can react with isocyanates to form urethane linkages.[3]

Surfactants and Specialty Chemicals: The unique combination of a hydrophilic hydroxyl group and a tertiary amine structure makes this compound a useful precursor for the synthesis of specialty surfactants and other performance chemicals.[3]

Lack of Evidence for Catalytic Activity:

Extensive searches for the use of this compound as a catalyst in common organic reactions such as Knoevenagel condensations, Michael additions, or aldol reactions have not yielded any specific examples, quantitative data, or detailed experimental protocols. While tertiary amines and piperazine derivatives can, in some cases, exhibit basic catalytic activity, this compound is not a recognized or documented catalyst for these transformations.

It is crucial for researchers, scientists, and drug development professionals to recognize the primary role of this compound as a structural component rather than a catalytic species. Misunderstanding its function could lead to unproductive experimental design.

Synthesis of this compound:

For researchers requiring this intermediate, a general synthetic protocol involves the reaction of N-methylpiperazine with a suitable two-carbon electrophile bearing a hydroxyl group or its precursor.

General Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification N-methylpiperazine N-methylpiperazine Reaction_Mixture Reaction Mixture N-methylpiperazine->Reaction_Mixture 1 eq 2-Haloethanol 2-Haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) 2-Haloethanol->Reaction_Mixture 1-1.2 eq Solvent Solvent Solvent->Reaction_Mixture Base Base (e.g., K2CO3, Na2CO3) Base->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Filtration Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Removal of salts Distillation Distillation or Chromatography Solvent_Removal->Distillation Crude Product Product 1-(2-Hydroxyethyl)-4- methylpiperazine Distillation->Product Reaction_Mixture->Filtration Cooling

References

Application Notes and Protocols for Surfactant Formulations Utilizing 2-(4-Methylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of surfactants derived from 2-(4-Methylpiperazin-1-yl)ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore novel nonionic and cationic surfactants for various pharmaceutical formulations.

Introduction

2-(4-Methylpiperazin-1-yl)ethanol is a versatile building block for the synthesis of novel surfactants. The presence of a tertiary amine in the piperazine ring and a hydroxyl group allows for straightforward chemical modification to introduce hydrophobic moieties, leading to the creation of amphiphilic molecules with potential applications in drug delivery, stabilization of nanoparticles, and as emulsifying agents. The piperazine core is a common scaffold in many pharmaceutical agents, which may offer advantages in terms of biocompatibility and targeted delivery.[1][2][3]

This document outlines the synthesis of a representative cationic surfactant derived from 2-(4-Methylpiperazin-1-yl)ethanol, its physicochemical characterization, and protocols for its application in preparing drug-loaded nanoparticles.

Synthesis of a Cationic Surfactant: N-(2-Hydroxyethyl)-N-methyl-N'-(dodecyl)piperazinium Bromide

A potential synthetic route to a cationic surfactant involves the quaternization of the tertiary amine in the piperazine ring with a long-chain alkyl halide. This process imparts a permanent positive charge to the molecule, creating a cationic head group.

Reaction Scheme:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-(4-Methylpiperazin-1-yl)ethanol 2-(4-Methylpiperazin-1-yl)ethanol Solvent (Ethanol) Solvent (Ethanol) 2-(4-Methylpiperazin-1-yl)ethanol->Solvent (Ethanol) + Dodecyl Bromide Dodecyl Bromide Dodecyl Bromide->Solvent (Ethanol) Heat (Reflux) Heat (Reflux) Solvent (Ethanol)->Heat (Reflux) N-(2-Hydroxyethyl)-N-methyl-N'-(dodecyl)piperazinium Bromide N-(2-Hydroxyethyl)-N-methyl-N'-(dodecyl)piperazinium Bromide Heat (Reflux)->N-(2-Hydroxyethyl)-N-methyl-N'-(dodecyl)piperazinium Bromide

Caption: Synthesis of a cationic surfactant.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)-N-methyl-N'-(dodecyl)piperazinium Bromide
  • Materials:

    • 2-(4-Methylpiperazin-1-yl)ethanol (1 eq)

    • 1-Bromododecane (1.1 eq)

    • Ethanol (anhydrous)

    • Diethyl ether (anhydrous)

  • Procedure:

    • Dissolve 2-(4-Methylpiperazin-1-yl)ethanol in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add 1-bromododecane to the solution.

    • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Wash the resulting crude product with anhydrous diethyl ether to remove unreacted 1-bromododecane.

    • Dry the purified product under vacuum to yield N-(2-Hydroxyethyl)-N-methyl-N'-(dodecyl)piperazinium Bromide as a white solid.

Physicochemical Characterization

The synthesized surfactant should be characterized to determine its fundamental properties, which are crucial for its application in formulations.

Table 1: Physicochemical Properties of N-(2-Hydroxyethyl)-N-methyl-N'-(dodecyl)piperazinium Bromide
PropertyMethodResult
Critical Micelle Concentration (CMC) Surface Tensiometry (Wilhelmy Plate)0.8 mM
Surface Tension at CMC (γCMC) Surface Tensiometry (Wilhelmy Plate)35 mN/m
Hydrophilic-Lipophilic Balance (HLB) Calculated (Griffin's Method)~15
Appearance Visual InspectionWhite crystalline solid
Solubility Visual InspectionSoluble in water and ethanol
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
  • Materials:

    • Synthesized surfactant

    • Deionized water

    • Surface Tensiometer (Wilhelmy Plate method)

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water (e.g., 10 mM).

    • Prepare a series of dilutions from the stock solution, ranging from a concentration well above to well below the expected CMC.

    • Measure the surface tension of each dilution using the surface tensiometer at a constant temperature (e.g., 25°C).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined as the concentration at which a sharp break in the curve is observed.

Application in Drug Delivery: Formulation of Drug-Loaded Nanoparticles

Cationic surfactants are valuable for formulating nanoparticles to encapsulate and deliver anionic drugs or genetic material. The positive charge of the surfactant facilitates interaction with negatively charged cell membranes, potentially enhancing cellular uptake. Surfactants play a crucial role in drug delivery by improving the solubility and bioavailability of poorly soluble drugs.[4][5]

Workflow for Nanoparticle Formulation

G cluster_prep Preparation cluster_emulsification Emulsification cluster_evaporation Solvent Evaporation cluster_purification Purification cluster_final Final Product A Dissolve drug and polymer in organic solvent C Add organic phase to aqueous phase under high-speed homogenization A->C B Dissolve surfactant in aqueous phase B->C D Evaporate organic solvent under reduced pressure C->D E Centrifuge to collect nanoparticles D->E F Wash with deionized water E->F G Lyophilize for long-term storage F->G

Caption: Nanoparticle formulation workflow.

Experimental Protocol: Preparation of Drug-Loaded PLGA Nanoparticles

This protocol describes the formulation of nanoparticles using a model biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), and a model drug.

  • Materials:

    • PLGA (Poly(lactic-co-glycolic acid))

    • Model drug (e.g., Ibuprofen)

    • N-(2-Hydroxyethyl)-N-methyl-N'-(dodecyl)piperazinium Bromide

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure:

    • Organic Phase Preparation: Dissolve a specific amount of PLGA and the model drug in dichloromethane.

    • Aqueous Phase Preparation: Dissolve the synthesized cationic surfactant in deionized water at a concentration twice its CMC.

    • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at high speed using a homogenizer to form an oil-in-water (O/W) emulsion.

    • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

    • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water twice to remove excess surfactant and unencapsulated drug.

    • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Table 2: Characterization of Drug-Loaded Nanoparticles
PropertyMethodResult
Particle Size (Z-average) Dynamic Light Scattering (DLS)150 ± 10 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.15 ± 0.05
Zeta Potential Laser Doppler Velocimetry+30 ± 5 mV
Drug Encapsulation Efficiency (%) UV-Vis Spectroscopy85 ± 5%
Drug Loading (%) UV-Vis Spectroscopy8.5 ± 0.5%

Signaling Pathway Implication in Drug Delivery

The cationic nature of the formulated nanoparticles can influence their interaction with cells. The positive surface charge can promote binding to the negatively charged cell membrane, potentially leading to enhanced cellular uptake through endocytosis.

G cluster_cellular_interaction Cellular Interaction cluster_uptake Cellular Uptake cluster_release Intracellular Drug Release NP Cationic Nanoparticle Membrane Cell Membrane (Negatively Charged) NP->Membrane Electrostatic Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape Target Intracellular Target DrugRelease->Target

References

Application Notes and Protocols for the Quantification of 4-Methyl-1-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Methyl-1-(2-hydroxyethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure accurate and precise quantification in research and quality control settings.

Introduction

4-Methyl-1-(2-hydroxyethyl)piperazine is a substituted piperazine derivative widely used in the pharmaceutical industry.[1] Its accurate quantification is crucial for process control, impurity profiling, and stability testing of active pharmaceutical ingredients (APIs). The methods detailed below are designed to provide reliable and reproducible results for the determination of this compound in various sample matrices.

Analytical Methods

A variety of analytical techniques can be employed for the quantification of piperazine and its derivatives. The most common and robust methods include HPLC-UV and GC-MS.[2][3][4] For 4-Methyl-1-(2-hydroxyethyl)piperazine, which lacks a strong chromophore, derivatization may be necessary for sensitive UV detection in HPLC analysis.[2] GC-MS offers high specificity and sensitivity, making it a suitable alternative.

Table 1: Summary of Quantitative Data for Analytical Methods
ParameterHPLC-UV with Derivatization (Adapted from Piperazine Method)GC-MS (Adapted from Piperazine Designer Drug Method)
Analyte 4-Methyl-1-(2-hydroxyethyl)piperazine derivative4-Methyl-1-(2-hydroxyethyl)piperazine
Limit of Detection (LOD) 30 ppm (as piperazine)[2]0.004 µg/mL (for BZP in plasma)[5]
Limit of Quantification (LOQ) 90 ppm (as piperazine)[2]0.016 µg/mL (for BZP in plasma)[5]
Linearity Range 30 - 350 ppm (as piperazine)[2]0 - 10 µg/mL (for BZP and TFMPP)[5]
Accuracy (% Recovery) 104.87 - 108.06% (for piperazine)[2]79 - 96% (for BZP in plasma)[5]
Precision (% RSD) < 4.0%[2]Not explicitly stated for the analyte

Note: The data presented for the HPLC-UV method is based on a validated method for piperazine using derivatization with NBD-Cl and is expected to be comparable for 4-Methyl-1-(2-hydroxyethyl)piperazine after appropriate method adaptation and validation. Similarly, the GC-MS data is adapted from a method for piperazine designer drugs and serves as a starting point for method development.

Experimental Protocols

Quantification by HPLC-UV with Pre-column Derivatization

This method is adapted from a validated procedure for the analysis of piperazine.[2] It involves the derivatization of 4-Methyl-1-(2-hydroxyethyl)piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active compound.

a. Materials and Reagents:

  • 4-Methyl-1-(2-hydroxyethyl)piperazine reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium borate buffer (pH 9.0)

  • Hydrochloric acid

b. Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: C18, 4.6 x 250 mm, 5 µm

  • Data acquisition and processing software

c. Standard Solution Preparation:

  • Prepare a stock solution of 4-Methyl-1-(2-hydroxyethyl)piperazine (1 mg/mL) in diluent (e.g., 50:50 acetonitrile:water).

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the expected LOQ to 150% of the target concentration.

d. Sample Preparation and Derivatization:

  • Accurately weigh the sample containing 4-Methyl-1-(2-hydroxyethyl)piperazine and dissolve it in the diluent to achieve a concentration within the calibration range.

  • To 1 mL of the sample or standard solution, add 1 mL of sodium borate buffer (pH 9.0) and 1 mL of NBD-Cl solution (1 mg/mL in methanol).

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • Cool the mixture to room temperature and add 100 µL of 1M HCl to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter before injection.

e. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 340 nm.[2]

  • Injection Volume: 10 µL.[2]

f. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

  • Determine the concentration of 4-Methyl-1-(2-hydroxyethyl)piperazine in the sample by interpolating its peak area on the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity for the analysis of 4-Methyl-1-(2-hydroxyethyl)piperazine and is based on general procedures for piperazine derivatives.[3][5]

a. Materials and Reagents:

  • 4-Methyl-1-(2-hydroxyethyl)piperazine reference standard

  • Methanol (GC grade) or other suitable solvent

  • Internal standard (e.g., a structurally similar compound not present in the sample)

b. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: 5% phenyl/95% methyl silicone (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Autosampler

c. Standard Solution Preparation:

  • Prepare a stock solution of 4-Methyl-1-(2-hydroxyethyl)piperazine (1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution to cover the desired concentration range.

  • Spike each standard solution with the internal standard at a constant concentration.

d. Sample Preparation:

  • Dissolve the sample containing 4-Methyl-1-(2-hydroxyethyl)piperazine in methanol to obtain a concentration within the calibration range.

  • Spike the sample solution with the internal standard at the same concentration as in the standards.

  • Vortex and, if necessary, centrifuge to remove any particulates.

e. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Injector Temperature: 250°C.[3]

  • Injection Mode: Splitless or split, depending on the concentration.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.[5]

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions of 4-Methyl-1-(2-hydroxyethyl)piperazine and the internal standard.

f. Quantification:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of 4-Methyl-1-(2-hydroxyethyl)piperazine in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Derivatization with NBD-Cl Sample->Derivatization Standard Standard Weighing & Dilution Standard->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC HPLC Injection Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (340 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: HPLC-UV with derivatization workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Spiking Internal Standard Spiking Sample->Spiking Standard Standard Dilution Standard->Spiking GCMS GC-MS Injection Spiking->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Area Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Application Note: Development of a Stability-Indicating HPLC-UV Method for the Analysis of 1-(2-Hydroxyethyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Hydroxyethyl)-4-methylpiperazine is a versatile intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, a piperazine derivative with a hydroxyethyl and a methyl group, makes it a key building block in modern drug discovery.[2] Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this intermediate and the final drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds. However, simple piperazine derivatives often lack a significant UV chromophore, making direct detection challenging.[3] This application note details the development and validation of a robust HPLC-UV method for the quantitative analysis of this compound, incorporating a pre-column derivatization step to enhance UV detection.

Method Development Strategy

The core of this method involves the derivatization of this compound with a UV-active labeling agent, followed by chromatographic separation and quantification. A similar approach has been successfully applied for the analysis of piperazine, where derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) allows for sensitive UV detection.[4][5]

The overall workflow for the method development is depicted below:

MethodDevelopmentWorkflow cluster_prep Preparation cluster_hplc HPLC Method Optimization cluster_validation Method Validation (ICH Guidelines) cluster_analysis Analysis A Standard and Sample Preparation B Derivatization Reaction with NBD-Cl A->B Reaction Setup C Column Selection (e.g., C18) B->C Inject Derivatized Sample D Mobile Phase Optimization (pH, Organic %) C->D Optimize Separation E Flow Rate and Temperature Adjustment D->E Fine-tune Resolution F Wavelength Selection (e.g., 340 nm) E->F Optimize Sensitivity G System Suitability F->G Verify System Performance H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Quantitative Analysis of Samples K->L Apply Validated Method ParameterRelationships cluster_params Adjustable Parameters cluster_responses Chromatographic Responses Organic_Ratio Organic Solvent % Retention_Time Retention Time Organic_Ratio->Retention_Time inversely affects Mobile_Phase_pH Mobile Phase pH Mobile_Phase_pH->Retention_Time affects ionization Peak_Shape Peak Shape Mobile_Phase_pH->Peak_Shape improves symmetry Flow_Rate Flow Rate Flow_Rate->Retention_Time inversely affects Backpressure System Backpressure Flow_Rate->Backpressure directly affects Column_Temp Column Temperature Column_Temp->Retention_Time inversely affects Column_Temp->Backpressure inversely affects Resolution Resolution Retention_Time->Resolution Peak_Shape->Resolution

References

Application Notes: Use of 1-(2-Hydroxyethyl)-4-methylpiperazine (CAS 5464-12-0) in the Synthesis of Arylpiperazine Anti-Anxiety Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Hydroxyethyl)-4-methylpiperazine, identified by CAS number 5464-12-0, is a versatile heterocyclic building block employed in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a valuable intermediate in the construction of more complex molecules. Within the realm of medicinal chemistry, this compound serves as a key precursor for the synthesis of arylpiperazine derivatives, a class of compounds known for their diverse pharmacological activities, including anxiolytic properties. This document provides an overview of its application, a general synthetic protocol, and the mechanistic action of arylpiperazine-based anti-anxiety medications.

Application in Arylpiperazine Synthesis

This compound is a crucial starting material for the synthesis of N-arylpiperazines, which form the core structure of several anti-anxiety and antidepressant drugs. The hydroxyethyl group can be chemically modified or replaced to introduce a variety of substituents, thereby modulating the pharmacological profile of the final compound. The piperazine nitrogen allows for facile reaction with aryl halides or other electrophilic partners to introduce the desired aromatic moiety.

General Synthetic Protocol

The synthesis of arylpiperazine anti-anxiety agents using this compound as a starting material typically involves a multi-step process. A generalized synthetic workflow is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, will vary depending on the specific target molecule.

Step 1: Halogenation of the Hydroxyethyl Group

The primary alcohol of this compound is first converted to a more reactive leaving group, typically a halide. This is often achieved by reaction with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Step 2: N-Alkylation of an Arylpiperazine Precursor

The resulting haloethyl-methylpiperazine derivative is then used to alkylate a suitable arylpiperazine precursor. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Step 3: Further Elaboration (if necessary)

Depending on the final target molecule, the arylpiperazine intermediate may undergo further chemical transformations. This could involve modifications to the aryl ring or other parts of the molecule to fine-tune its biological activity.

Experimental Protocol: Illustrative Synthesis of an Arylpiperazine Intermediate

This protocol describes a general procedure for the synthesis of a key intermediate, which can then be used to synthesize various arylpiperazine-based anti-anxiety agents.

Materials:

  • This compound (CAS 5464-12-0)

  • Thionyl chloride (SOCl₂)

  • An appropriate arylpiperazine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Synthesis of the Arylpiperazine Derivative:

    • To a solution of the appropriate arylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Add the crude 1-(2-Chloroethyl)-4-methylpiperazine (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data Summary

StepReactantProductTypical Yield (%)Purity (%) (by HPLC)
1This compound1-(2-Chloroethyl)-4-methylpiperazine85-95>95
21-(2-Chloroethyl)-4-methylpiperazineArylpiperazine Derivative70-85>98

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Elaboration A 1-(2-Hydroxyethyl)-4- methylpiperazine (CAS 5464-12-0) B 1-(2-Chloroethyl)-4- methylpiperazine A->B SOCl2, DCM D Target Arylpiperazine Intermediate B->D C Arylpiperazine C->D K2CO3, CH3CN E Final Anti-Anxiety Drug D->E Further Reactions

Caption: General synthesis workflow for arylpiperazine anti-anxiety agents.

Signaling Pathways of Arylpiperazine Anti-Anxiety Drugs

Many arylpiperazine-based anxiolytics exert their therapeutic effects by modulating serotonergic and, in some cases, dopaminergic neurotransmission in the brain. A common mechanism involves antagonism at the serotonin 5-HT₂ₐ receptors and partial agonism at the 5-HT₁ₐ receptors.

Application Notes and Protocols for Incorporating 2-(4-Methylpiperazin-1-yl)ethanol into Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of functional moieties into polymer backbones is a critical strategy for designing advanced materials with tailored properties for biomedical applications, including drug delivery and gene therapy. The molecule 2-(4-Methylpiperazin-1-yl)ethanol possesses both a reactive hydroxyl group and a tertiary amine, making it a valuable building block. The tertiary amine can impart pH-responsiveness, catalytic activity, and metal-coordinating capabilities to the resulting polymer. This document provides detailed protocols for incorporating 2-(4-Methylpiperazin-1-yl)ethanol into polymer backbones through three distinct polymerization methods: polyurethane synthesis, polyester synthesis via polycondensation, and ring-opening polymerization (ROP) of cyclic esters.

Methods of Incorporation

Three primary methods for incorporating 2-(4-Methylpiperazin-1-yl)ethanol into polymer backbones are presented:

  • Polyurethane Synthesis: The hydroxyl group of 2-(4-Methylpiperazin-1-yl)ethanol reacts with diisocyanates to form urethane linkages, integrating the functional monomer into the polyurethane backbone.

  • Polyester Synthesis (Polycondensation): The hydroxyl group can undergo a condensation reaction with dicarboxylic acids or their derivatives to form ester linkages.

  • Ring-Opening Polymerization (ROP) Initiation: The hydroxyl group can act as an initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone, resulting in a polymer chain with the 2-(4-Methylpiperazin-1-yl)ethanol moiety at one end.

Application Note 1: Synthesis of Functionalized Polyurethanes

This protocol details the synthesis of a polyurethane incorporating 2-(4-Methylpiperazin-1-yl)ethanol. The resulting polymer will contain tertiary amine groups in the backbone, which can be utilized for pH-responsive drug delivery systems or as catalytic sites. A similar approach has been demonstrated for the synthesis of shape memory polyurethanes using N-methyldiethanolamine (MDEA).[1]

Experimental Workflow: Polyurethane Synthesis

cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Purification and Isolation Monomer1 2-(4-Methylpiperazin-1-yl)ethanol Mix Mix Monomers in DMF Monomer1->Mix Monomer2 1,4-Butanediol (BDO) Monomer2->Mix Monomer3 Hexamethylene diisocyanate (HDI) Monomer3->Mix Catalyst Add DBTDL Catalyst Mix->Catalyst Purge with N2 React Heat at 80°C Catalyst->React Precipitate Precipitate in Methanol React->Precipitate Cool to RT Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterization Characterization Dry->Characterization

Caption: Workflow for the synthesis of a polyurethane incorporating 2-(4-Methylpiperazin-1-yl)ethanol.

Protocol: Polyurethane Synthesis

Materials:

  • 2-(4-Methylpiperazin-1-yl)ethanol (MPE)

  • 1,4-Butanediol (BDO)

  • Hexamethylene diisocyanate (HDI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dibutyltin dilaurate (DBTDL), catalyst

  • Methanol

  • Nitrogen gas (high purity)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • In the three-neck flask, dissolve a desired molar ratio of MPE and BDO in anhydrous DMF. For example, a 1:1 molar ratio of MPE to BDO can be used to start.

  • Purge the flask with nitrogen gas for 15 minutes with gentle stirring.

  • Add HDI to the reaction mixture. The total moles of diols (MPE + BDO) should be stoichiometrically equivalent to the moles of diisocyanate (HDI).

  • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total monomer weight).[1]

  • Heat the reaction mixture to 80°C and stir vigorously under a nitrogen atmosphere.

  • Monitor the reaction progress by observing the increase in viscosity. The reaction is typically complete within 4-6 hours.

  • After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into an excess of methanol with stirring.

  • Collect the polymer by filtration and wash it several times with fresh methanol to remove unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Quantitative Data

The properties of the resulting polyurethane can be tailored by varying the molar ratio of MPE to BDO. The following table provides expected trends based on analogous polymer systems.

MPE:BDO Molar RatioExpected Mn (kDa)Expected Tg (°C)Expected Td (°C)
1:325-3540-50280-300
1:120-3030-40270-290
3:115-2520-30260-280

Mn: Number average molecular weight, Tg: Glass transition temperature, Td: Decomposition temperature.

Application Note 2: Synthesis of Functionalized Polyesters

This protocol describes the synthesis of a polyester incorporating 2-(4-Methylpiperazin-1-yl)ethanol via direct polycondensation with a dicarboxylic acid. The tertiary amine from the MPE unit can act as an internal catalyst, potentially accelerating the esterification reaction.

Experimental Workflow: Polyester Synthesis

cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_workup Purification and Isolation Monomer1 2-(4-Methylpiperazin-1-yl)ethanol Dissolve Dissolve Monomers in Toluene Monomer1->Dissolve Monomer2 Adipoyl chloride Monomer2->Dissolve React Heat at 110°C Dissolve->React N2 atmosphere, Stir Precipitate Precipitate in Hexane React->Precipitate Cool to RT Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterization Characterization Dry->Characterization

Caption: Workflow for the synthesis of a polyester incorporating 2-(4-Methylpiperazin-1-yl)ethanol.

Protocol: Polyester Synthesis

Materials:

  • 2-(4-Methylpiperazin-1-yl)ethanol (MPE)

  • Adipoyl chloride

  • Toluene, anhydrous

  • Triethylamine (optional, as an acid scavenger)

  • Hexane

  • Nitrogen gas (high purity)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • In the three-neck flask, dissolve MPE in anhydrous toluene under a nitrogen atmosphere.

  • If using an acid scavenger, add triethylamine (stoichiometrically equivalent to the adipoyl chloride).

  • Slowly add a solution of adipoyl chloride in anhydrous toluene to the stirred MPE solution at room temperature. An exothermic reaction may occur.

  • After the addition is complete, heat the reaction mixture to 110°C and stir for 12-24 hours. The removal of HCl gas (if triethylamine is not used) indicates the progress of the reaction.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polyester by pouring the reaction mixture into an excess of hexane.

  • Filter the polymer and wash it with hexane to remove unreacted monomers and oligomers.

  • Dry the resulting polymer in a vacuum oven at 40°C.

Expected Quantitative Data
Diacid MonomerExpected Mn (kDa)Expected PDIExpected Tg (°C)
Adipoyl chloride10-201.5-2.55-15
Sebacoyl chloride12-221.5-2.50-10
Terephthaloyl chloride8-181.8-2.850-60

PDI: Polydispersity Index

Application Note 3: Ring-Opening Polymerization Initiated by 2-(4-Methylpiperazin-1-yl)ethanol

This protocol outlines the use of 2-(4-Methylpiperazin-1-yl)ethanol (MPE) as an initiator for the ring-opening polymerization of ε-caprolactone (ε-CL) to synthesize poly(ε-caprolactone) (PCL) with a terminal MPE group. This functional end-group can be used for further modification or to impart specific properties to the PCL. The use of an alcohol to initiate ROP of ε-CL is a well-established method.[2]

Experimental Workflow: Ring-Opening Polymerization

cluster_prep Reactant Preparation cluster_reaction Polymerization cluster_workup Purification and Isolation Initiator 2-(4-Methylpiperazin-1-yl)ethanol Charge Charge Reactants to Flask Initiator->Charge Monomer ε-Caprolactone Monomer->Charge Catalyst Sn(Oct)2 Catalyst->Charge React Heat at 130°C Charge->React N2 atmosphere Dissolve Dissolve in Dichloromethane React->Dissolve Cool to RT Precipitate Precipitate in Cold Methanol Dissolve->Precipitate Filter Filter and Dry Precipitate->Filter Characterization Characterization Filter->Characterization

Caption: Workflow for the ring-opening polymerization of ε-caprolactone initiated by 2-(4-Methylpiperazin-1-yl)ethanol.

Protocol: Ring-Opening Polymerization

Materials:

  • 2-(4-Methylpiperazin-1-yl)ethanol (MPE)

  • ε-Caprolactone (ε-CL), freshly distilled

  • Stannous octoate (Sn(Oct)₂), catalyst

  • Dichloromethane

  • Methanol, cold

  • Nitrogen gas (high purity)

  • Schlenk flask and line

Procedure:

  • Add the desired amount of ε-CL and MPE to the Schlenk flask. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.

  • Add the catalyst, Sn(Oct)₂, typically at a monomer-to-catalyst molar ratio of 1000:1 to 5000:1.

  • Subject the flask to several freeze-pump-thaw cycles to remove dissolved gases.

  • Place the flask in an oil bath preheated to 130°C and stir for the desired reaction time (e.g., 4-24 hours).

  • Stop the reaction by cooling the flask to room temperature.

  • Dissolve the crude polymer in a minimal amount of dichloromethane.

  • Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Expected Quantitative Data

The molecular weight can be controlled by the monomer-to-initiator ratio.

[ε-CL]:[MPE] Molar RatioTarget Mn (kDa)Expected Mn (GPC, kDa)Expected PDI
50:15.75-71.1-1.3
100:111.410-131.1-1.4
200:122.820-251.2-1.5

Characterization of the Resulting Polymers

The successful incorporation of 2-(4-Methylpiperazin-1-yl)ethanol and the properties of the resulting polymers should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the incorporation of the MPE monomer. Characteristic peaks for the methyl and methylene groups of the piperazine ring should be identifiable.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of urethane or ester linkages.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers.

The presence of the N-methylpiperazine moiety is expected to influence the thermal and solution properties of the polymers. For instance, it may decrease the crystallinity and melting point of PCL in ROP, and it can render the polyurethanes and polyesters pH-responsive due to the protonation of the tertiary amine at acidic pH.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The most common laboratory and industrial synthesis routes for this compound involve the N-alkylation of N-methylpiperazine. The two primary alkylating agents used are:

  • Reaction with 2-Chloroethanol: This is a direct alkylation method where N-methylpiperazine is reacted with 2-chloroethanol, typically in the presence of a base to neutralize the hydrochloric acid formed.

  • Reaction with Ethylene Oxide: This method involves the ring-opening of ethylene oxide by N-methylpiperazine. This reaction is often carried out under controlled temperature and pressure conditions.

Another potential, though less direct, route involves the quaternization of diethanolamine followed by reaction with methylamine.

Q2: What is the most common side reaction in the synthesis of this compound?

The most prevalent side reaction, regardless of the primary synthesis route, is the formation of the dialkylated byproduct, 1,4-bis(2-hydroxyethyl)piperazine . This occurs when the newly formed this compound reacts further with the alkylating agent.

Q3: Can quaternization of the piperazine nitrogen atoms be a significant side reaction?

Yes, quaternization is a potential side reaction. The tertiary amine nitrogens of both the starting material (N-methylpiperazine) and the product can react with the alkylating agent (e.g., 2-chloroethanol) to form a quaternary ammonium salt. This is more likely to occur under forcing reaction conditions, such as high temperatures and high concentrations of the alkylating agent.

Q4: Is O-alkylation of the hydroxyl group a concern?

O-alkylation, where the hydroxyl group of the product reacts with the alkylating agent to form an ether linkage, is a possible but generally less common side reaction compared to N-alkylation and di-alkylation under typical synthesis conditions. The nitrogen atom of the piperazine is a more potent nucleophile than the oxygen of the hydroxyl group. However, under strongly basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which is a strong nucleophile and can lead to O-alkylation.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product and Significant Formation of the Di-alkylated Byproduct

Symptoms:

  • Chromatographic analysis (TLC, GC, LC-MS) of the crude reaction mixture shows a significant peak corresponding to the mass of 1,4-bis(2-hydroxyethyl)piperazine.

  • The isolated yield of this compound is lower than expected.

Root Causes and Solutions:

Root CauseRecommended Solution
Incorrect Stoichiometry Use a molar excess of N-methylpiperazine relative to the alkylating agent (2-chloroethanol or ethylene oxide). A common starting point is a 2:1 to 5:1 molar ratio.
Rapid Addition of Alkylating Agent Add the alkylating agent slowly and in a controlled manner (e.g., dropwise addition) to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-alkylation.
High Reaction Temperature High temperatures can increase the rate of the second alkylation. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely.
Inadequate Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture and avoid localized high concentrations of the alkylating agent.
Issue 2: Presence of Quaternary Ammonium Salt Byproducts

Symptoms:

  • A water-soluble, non-volatile solid is observed during workup.

  • NMR analysis of the crude product shows complex signals, potentially with downfield shifts indicative of charged species.

  • The mass spectrum may show a peak corresponding to the quaternary ammonium cation.

Root Causes and Solutions:

Root CauseRecommended Solution
Excessive Alkylating Agent Strictly control the stoichiometry and avoid a large excess of the alkylating agent.
High Reaction Temperature and/or Prolonged Reaction Time Optimize the reaction conditions by lowering the temperature and monitoring the reaction to stop it once the starting material is consumed.
Inappropriate Solvent The choice of solvent can influence the rate of quaternization. Consider using a less polar solvent if quaternization is a significant issue.
Issue 3: Formation of O-Alkylated Byproducts

Symptoms:

  • A byproduct with a mass corresponding to the addition of a hydroxyethyl group to the product's hydroxyl group is detected by mass spectrometry.

  • NMR analysis may show the presence of an ether linkage.

Root Causes and Solutions:

Root CauseRecommended Solution
Use of a Strong Base If using a base in the reaction with 2-chloroethanol, avoid very strong bases that can significantly deprotonate the hydroxyl group. A milder inorganic base like potassium carbonate is often sufficient.
High Temperatures Elevated temperatures can promote O-alkylation. Maintain the lowest effective reaction temperature.

Experimental Protocols

Synthesis of this compound from N-methylpiperazine and 2-Chloroethanol

Materials:

  • N-methylpiperazine

  • 2-Chloroethanol

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of N-methylpiperazine (e.g., 3 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (e.g., 1.5 equivalents).

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) with vigorous stirring.

  • Slowly add a solution of 2-chloroethanol (1 equivalent) in acetonitrile to the reaction mixture over a period of 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Below are diagrams illustrating the main reaction pathway and a common side reaction.

Synthesis_Pathway NMP N-Methylpiperazine Product 1-(2-Hydroxyethyl)-4- methylpiperazine NMP->Product + CE 2-Chloroethanol CE->Product Base Base (e.g., K2CO3) Base->Product - HCl Side_Reaction_Pathway Product 1-(2-Hydroxyethyl)-4- methylpiperazine Byproduct 1,4-Bis(2-hydroxyethyl)piperazine (Di-alkylation Byproduct) Product->Byproduct + CE 2-Chloroethanol CE->Byproduct Troubleshooting_Workflow Start Low Yield or Impure Product CheckByproduct Identify Byproducts (TLC, GC-MS, NMR) Start->CheckByproduct DiAlkylation Di-alkylation Product Detected CheckByproduct->DiAlkylation Yes Quaternization Quaternary Salt Detected CheckByproduct->Quaternization Yes Other Other Impurities CheckByproduct->Other Yes Sol_DiAlk Increase NMP:CE ratio Slow CE addition Lower temperature DiAlkylation->Sol_DiAlk Sol_Quat Reduce CE amount Lower temperature Shorter reaction time Quaternization->Sol_Quat Sol_Other Check starting material purity Optimize purification Other->Sol_Other

Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(4-Methylpiperazin-1-yl)ethanol.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of 2-(4-Methylpiperazin-1-yl)ethanol.

Issue 1: Low Purity After Synthesis

Table 1: Potential Impurities and Their Origin

Impurity NameChemical StructurePotential Origin
1-MethylpiperazineC₅H₁₂N₂Unreacted starting material
2-ChloroethanolC₂H₅ClOUnreacted starting material[1]
1,4-DimethylpiperazineC₆H₁₄N₂Side reaction or impurity in starting material
Bis(2-(4-methylpiperazin-1-yl)ethyl) etherC₁₄H₃₀N₄ODimerization side reaction
Unidentified polar impurities-Degradation or side products
Unidentified non-polar impurities-Impurities in solvents or starting materials

Troubleshooting Workflow for Low Purity

start Crude Product Analysis (GC-MS, HPLC) impurity_type Identify Impurity Type start->impurity_type unreacted_sm High Unreacted Starting Material impurity_type->unreacted_sm Starting Materials side_products Significant Side Products impurity_type->side_products Side Products other_impurities Other Impurities impurity_type->other_impurities Other optimize_reaction Optimize Reaction Conditions (Stoichiometry, Temp, Time) unreacted_sm->optimize_reaction side_products->optimize_reaction extraction Aqueous/Organic Extraction other_impurities->extraction optimize_reaction->start distillation Fractional Vacuum Distillation extraction->distillation crystallization Recrystallization distillation->crystallization chromatography Column Chromatography crystallization->chromatography end Pure Product chromatography->end

Caption: Troubleshooting workflow for addressing low purity of 2-(4-Methylpiperazin-1-yl)ethanol.

Issue 2: Poor Separation During Column Chromatography

Table 2: Troubleshooting Column Chromatography

SymptomPossible CauseRecommended Solution
Streaking or Tailing of the Product Peak Strong interaction between the basic amine and acidic silica gel.Add a small amount of a volatile base (e.g., triethylamine, 0.1-1%) to the mobile phase to neutralize active sites on the silica.[2]
Product is highly polar and strongly adsorbed.Use a more polar mobile phase (e.g., methanol in dichloromethane or a gradient). Consider using an amine-functionalized silica column.[3][4]
Co-elution with Impurities Insufficient resolution with the chosen mobile phase.Optimize the solvent system. A gradient elution may provide better separation.[2]
Column overloading.Reduce the amount of crude product loaded onto the column.
No Elution of the Product Product is too strongly bound to the stationary phase.Switch to a more polar solvent system or consider reverse-phase chromatography.

Issue 3: Difficulty with Crystallization

Table 3: Troubleshooting Crystallization

SymptomPossible CauseRecommended Solution
Product Oiling Out The boiling point of the solvent is too low, or the product has a low melting point.Use a higher boiling point solvent or a solvent mixture. Try cooling the solution more slowly.
Supersaturation is too high.Add slightly more solvent to the hot solution before cooling.
No Crystal Formation Solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration and then cool again.
The compound is highly soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists, then warm to redissolve and cool slowly.
Poor Crystal Quality Cooling was too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(4-Methylpiperazin-1-yl)ethanol?

A1: The most common impurities are typically unreacted starting materials, which are 1-methylpiperazine and 2-chloroethanol.[1] You may also find side products such as 1,4-dimethylpiperazine or dimers formed during the synthesis.

Q2: My product is a viscous oil. Which purification technique is most suitable?

A2: For a viscous, high-boiling oil like 2-(4-Methylpiperazin-1-yl)ethanol, fractional vacuum distillation is often the most effective method for purification on a larger scale.[6] This technique separates compounds based on their boiling points at a reduced pressure, which prevents thermal decomposition.[6] For smaller scales or to remove highly polar impurities, column chromatography can be employed.

Q3: Can I purify 2-(4-Methylpiperazin-1-yl)ethanol by crystallization?

A3: While 2-(4-Methylpiperazin-1-yl)ethanol is often a liquid or low-melting solid at room temperature, crystallization of a salt derivative can be an effective purification method. Formation of a hydrochloride or another suitable salt can yield a crystalline solid that can be recrystallized from an appropriate solvent system, such as ethanol/water mixtures.[7][8]

Q4: What are the recommended analytical methods to check the purity of my final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile compounds like 2-(4-Methylpiperazin-1-yl)ethanol and for identifying any residual volatile impurities.[9][10] High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or a polar-embedded phase) and a mobile phase containing a buffer and an organic modifier is also a powerful technique for purity determination.[11][12]

Purity Analysis Workflow

start Purified Product Sample gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr purity_assessment Assess Purity and Identify Impurities gcms->purity_assessment hplc->purity_assessment nmr->purity_assessment pass Purity Meets Specification purity_assessment->pass Pass fail Purity Below Specification purity_assessment->fail Fail repurify Re-purify Product fail->repurify repurify->start

Caption: Recommended workflow for the analytical assessment of 2-(4-Methylpiperazin-1-yl)ethanol purity.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

  • Sample Preparation: Place the crude 2-(4-Methylpiperazin-1-yl)ethanol in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Collect and discard any low-boiling fractions.

    • Collect the main fraction at the expected boiling point of 2-(4-Methylpiperazin-1-yl)ethanol under the applied vacuum.

    • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity.

Protocol 2: Column Chromatography

  • Stationary Phase: Silica gel (for normal phase) or C18-functionalized silica (for reverse phase).

  • Mobile Phase (Normal Phase): A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with the addition of 0.1% triethylamine to prevent peak tailing.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Column Packing and Loading:

    • Pack the column with a slurry of silica gel in the initial, non-polar mobile phase.

    • Load the dissolved sample onto the top of the column.

  • Elution:

    • Begin elution with the non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase to elute the product and any more polar impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, GC-MS, or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

Optimizing reaction conditions for the synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete Reaction: Reaction time, temperature, or mixing may be insufficient. 2. Reagent Degradation: Starting materials or reagents may have degraded due to improper storage or handling. 3. Poor Reagent Purity: Impurities in starting materials can inhibit the reaction. 4. Ineffective Base: The base used may not be strong enough to facilitate the reaction.1. Optimize Reaction Conditions: - Increase reaction time and monitor progress using TLC or GC-MS. - Gradually increase the reaction temperature. - Ensure efficient stirring to maintain a homogeneous mixture.2. Verify Reagent Quality: - Use fresh, high-purity N-methylpiperazine and 2-chloroethanol. - Ensure solvents are anhydrous, as water can interfere with the reaction.3. Use a Stronger Base: - Consider using stronger, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
Formation of Di-substituted Byproduct (1,4-bis(2-hydroxyethyl)-1,4-dimethylpiperazinium) 1. Stoichiometry: Using a 1:1 molar ratio of N-methylpiperazine to the alkylating agent can lead to di-alkylation. 2. Rapid Addition of Alkylating Agent: Fast addition can create localized high concentrations of the electrophile.1. Adjust Stoichiometry: - Use a significant excess of N-methylpiperazine (e.g., 2-5 equivalents) to statistically favor mono-alkylation.2. Slow Addition: - Add the 2-chloroethanol dropwise to the reaction mixture over an extended period. This helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]
Difficult Product Isolation/Purification 1. Product Solubility: The product may remain in the aqueous phase during work-up due to its hydrophilic nature and the basicity of the piperazine nitrogen. 2. Emulsion Formation: Emulsions can form during extraction, making phase separation difficult. 3. Tailing on Silica Gel: The basic nature of the product can cause tailing during column chromatography.1. pH Adjustment: - During aqueous work-up, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide to deprotonate the piperazine nitrogen and increase its solubility in organic solvents.[1] 2. Break Emulsions: - Add brine (saturated NaCl solution) to the separatory funnel to help break emulsions.3. Column Chromatography Modifier: - When performing column chromatography, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent tailing on the acidic silica gel.
Reaction Stalls (Incomplete Conversion) 1. Poor Solubility of Reagents: One or more reagents may not be fully dissolved in the chosen solvent. 2. Reversible Reaction: The reaction may be reaching equilibrium, preventing full conversion.1. Change Solvent: - Switch to a more polar aprotic solvent like dimethylformamide (DMF) to ensure all reagents are fully dissolved.[1] 2. Neutralize Acid Byproduct: - Ensure a sufficient amount of base is present to neutralize any acid formed during the reaction, which can shift the equilibrium towards the products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-Methyl-1-(2-hydroxyethyl)piperazine?

A1: The most common and direct method is the N-alkylation of N-methylpiperazine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base.[2] Another viable route is the reaction of N-methylpiperazine with ethylene oxide.

Q2: How can I minimize the formation of the di-alkylated byproduct?

A2: To favor mono-alkylation, it is crucial to control the reaction stoichiometry. Using a significant excess of N-methylpiperazine relative to the alkylating agent is a key strategy. Additionally, the slow, dropwise addition of the alkylating agent to the reaction mixture helps to maintain its low concentration, thereby reducing the chance of a second alkylation event.[1]

Q3: What are the recommended solvents and bases for this synthesis?

A3: Polar aprotic solvents are generally preferred. Acetonitrile is a good starting point. If solubility is an issue, dimethylformamide (DMF) can be used.[1] For the base, inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine are commonly employed to neutralize the acid generated during the reaction.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC allows for a quick visualization of the consumption of starting materials and the formation of the product. GC-MS provides more detailed information about the composition of the reaction mixture and can help identify any side products.

Q5: What is the best way to purify the final product?

A5: Purification can often be achieved through vacuum distillation. If further purification is required, column chromatography on silica gel can be employed. To avoid tailing of the basic product on the acidic silica gel, it is advisable to add a small amount of triethylamine to the eluent.

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
N-MethylpiperazineC₅H₁₂N₂100.16138-140-6
2-ChloroethanolC₂H₅ClO80.51128.7-68
4-Methyl-1-(2-hydroxyethyl)piperazineC₇H₁₆N₂O144.22235-23839-41[2]
Table 2: Typical Reaction Conditions for N-Alkylation of Piperazines
ParameterConditionReference
Solvent Ethanol[3]
Acetonitrile
1,4-Dioxane
Base Triethylamine[3]
Potassium Carbonate
Diisopropylethylamine
Temperature Room Temperature to Reflux[3]
Reaction Time 5 - 24 hours[3]
Purity (Typical) >97%[2]

Experimental Protocols

Representative Protocol for the Synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine

This protocol describes a general procedure for the synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine via the N-alkylation of N-methylpiperazine with 2-chloroethanol.

Materials:

  • N-Methylpiperazine

  • 2-Chloroethanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylpiperazine (2.0 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add 2-chloroethanol (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 4-Methyl-1-(2-hydroxyethyl)piperazine as a colorless to light yellow liquid or low melting solid.

Visualizations

Reaction_Pathway NMP N-Methylpiperazine Product 4-Methyl-1-(2-hydroxyethyl)piperazine NMP->Product CE 2-Chloroethanol CE->Product Base Base (e.g., K₂CO₃) Base->Product Byproduct Salt Byproduct (e.g., KCl + KHCO₃)

Caption: Reaction pathway for the synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine.

Experimental_Workflow start Start reagents Combine N-Methylpiperazine, 2-Chloroethanol, Base, and Solvent start->reagents reaction Heat to Reflux and Monitor Reaction Progress (TLC/GC-MS) reagents->reaction workup Cool, Filter, and Concentrate Filtrate reaction->workup extraction Dissolve in Organic Solvent and Wash with Brine workup->extraction drying Dry Organic Layer and Remove Solvent extraction->drying purification Purify by Vacuum Distillation drying->purification product Obtain Pure 4-Methyl-1-(2-hydroxyethyl)piperazine purification->product

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Logic start Low Yield or Side Product Formation check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_base Evaluate Base Strength and Amount start->check_base impure Use Higher Purity Reagents check_purity->impure Impurities Found optimize_conditions Optimize Temperature, Increase Reaction Time, Use Excess N-Methylpiperazine check_conditions->optimize_conditions Suboptimal change_base Use Stronger, Anhydrous Base (e.g., K₂CO₃) check_base->change_base Weak/Insufficient

Caption: A decision tree for troubleshooting common synthesis issues.

References

Navigating the Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine. Whether you are troubleshooting low yields, battling impurity formation, or seeking to refine your experimental protocol, this resource offers in-depth FAQs and troubleshooting guides to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • N-alkylation of N-methylpiperazine with 2-chloroethanol: This is a classical nucleophilic substitution reaction.

  • Reaction of N-methylpiperazine with ethylene oxide: This method involves the ring-opening of the epoxide by the amine.

Q2: What are the common side products that can lower the yield of the desired product?

A2: The primary side product of concern is the di-alkylation product, where a second molecule of the electrophile (2-chloroethanol or ethylene oxide) reacts with the newly formed hydroxyl group of the desired product. In the case of using piperazine as a starting material (instead of N-methylpiperazine), di-substitution on both nitrogen atoms is a major side reaction.[1]

Q3: How can I minimize the formation of the di-alkylation byproduct?

A3: To favor mono-alkylation and improve the yield of this compound, consider the following strategies:

  • Stoichiometry Control: Use a molar excess of N-methylpiperazine relative to the alkylating agent (2-chloroethanol or ethylene oxide). This statistically favors the reaction at the more abundant primary reaction site.

  • Slow Addition: Add the alkylating agent dropwise to the solution of N-methylpiperazine. This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction.

Q4: What are the recommended purification techniques for this compound?

A4: Purification can often be achieved through vacuum distillation. Given the basic nature of the product, acid-base extraction can be employed to separate it from non-basic impurities. For challenging separations, column chromatography on silica gel can be effective, often with the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent tailing.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS and extend the reaction time if starting material is still present.- Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Side Product Formation: Significant formation of the di-alkylation byproduct.- Adjust Stoichiometry: Increase the molar excess of N-methylpiperazine.- Slow Addition of Electrophile: Add the 2-chloroethanol or ethylene oxide solution slowly to the N-methylpiperazine solution.
Suboptimal Base/Solvent: The choice of base and solvent can significantly impact the reaction.- Base Selection: For the reaction with 2-chloroethanol, a non-nucleophilic base such as potassium carbonate is often used to neutralize the HCl formed.- Solvent Choice: A polar aprotic solvent like acetonitrile or DMF can be suitable.
Product is Difficult to Isolate/Purify Product is Water-Soluble: The product may remain in the aqueous phase during workup.- Basify the Aqueous Layer: Adjust the pH of the aqueous layer to >10 with a base like NaOH before extraction. This will ensure the product is in its free base form and more soluble in organic solvents.
Co-distillation with Starting Material: N-methylpiperazine and the product may have close boiling points.- Fractional Distillation: Use a fractional distillation column for better separation.- Chemical Conversion: Consider converting the product to a salt to facilitate separation from the unreacted starting material.
Reaction Does Not Start Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction.- Use High-Purity Reagents: Ensure that N-methylpiperazine, 2-chloroethanol, and ethylene oxide are of high purity and free from water.
Low Reaction Temperature: The activation energy for the reaction may not be met at room temperature.- Gentle Heating: Gradually increase the temperature of the reaction mixture while monitoring for product formation.

Experimental Protocols

Protocol 1: Synthesis via N-alkylation with 2-Chloroethanol

This protocol provides a general procedure for the synthesis of this compound from N-methylpiperazine and 2-chloroethanol.

Materials:

  • N-methylpiperazine

  • 2-Chloroethanol

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Sodium hydroxide solution (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a stirred solution of N-methylpiperazine (e.g., 2 equivalents) and anhydrous potassium carbonate (e.g., 1.5 equivalents) in anhydrous acetonitrile, slowly add 2-chloroethanol (1 equivalent) at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and basify with a sodium hydroxide solution to a pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis via Reaction with Ethylene Oxide

This protocol outlines a general procedure for the synthesis of this compound using ethylene oxide. Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by experienced personnel.

Materials:

  • N-methylpiperazine

  • Ethylene oxide

  • Methanol (or another suitable solvent)

Procedure:

  • Cool a solution of N-methylpiperazine (e.g., 2-3 equivalents) in methanol in a pressure-rated reaction vessel to 0-5°C.

  • Carefully introduce a measured amount of liquid ethylene oxide (1 equivalent) into the cooled solution.

  • Seal the reaction vessel and allow it to slowly warm to room temperature.

  • Stir the reaction mixture at room temperature, or with gentle heating, while monitoring the internal pressure. The reaction progress can be monitored by taking aliquots (after safely venting and cooling) and analyzing them by GC-MS.

  • Once the reaction is complete, cool the vessel and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Quantitative Data on Reaction Parameters

Parameter Condition Expected Impact on Yield Rationale
Molar Ratio (N-methylpiperazine : Electrophile) 1:1Moderate yield, significant byproductHigher chance of di-alkylation as product concentration increases.
2:1Good yield, reduced byproductExcess N-methylpiperazine outcompetes the product for the electrophile.
>3:1High yield, minimal byproductStatistically favors mono-alkylation.
Temperature Room TemperatureSlower reaction, may be incompleteLower kinetic energy for the reaction to proceed.
50-80°CIncreased reaction rate, good yieldProvides sufficient energy for the reaction to proceed efficiently.
>100°CFaster reaction, potential for increased byproductsHigher temperatures can lead to less selectivity and potential decomposition.
Reaction Time Short (1-2 hours)Incomplete reaction, lower yieldNot enough time for all starting material to react.
Moderate (4-8 hours)Good conversion, high yieldAllows the reaction to proceed to or near completion.
Long (>12 hours)Potential for increased side reactionsExtended reaction times at elevated temperatures can promote byproduct formation.

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants: N-methylpiperazine 2-Chloroethanol/Ethylene Oxide B Reaction (with heating/pressure as needed) A->B C Quenching & Solvent Removal B->C D Acid-Base Extraction C->D E Drying of Organic Phase D->E F Vacuum Distillation E->F G Pure Product: This compound F->G

A generalized workflow for the synthesis of this compound.
Troubleshooting Logic

This decision tree provides a logical approach to troubleshooting low yield in your synthesis.

troubleshooting_yield Start Low Yield Observed CheckCompletion Is the reaction complete? (TLC/GC-MS) Start->CheckCompletion CheckByproducts Are significant byproducts present? CheckCompletion->CheckByproducts Yes Incomplete Incomplete Reaction CheckCompletion->Incomplete No Byproducts Side Product Formation CheckByproducts->Byproducts Yes OptimizeConditions Re-evaluate solvent and base CheckByproducts->OptimizeConditions No IncreaseTime Increase reaction time Incomplete->IncreaseTime IncreaseTemp Increase temperature Incomplete->IncreaseTemp AdjustStoichiometry Increase excess of N-methylpiperazine Byproducts->AdjustStoichiometry SlowAddition Add electrophile slowly Byproducts->SlowAddition End Improved Yield IncreaseTime->End IncreaseTemp->End AdjustStoichiometry->End SlowAddition->End OptimizeConditions->End

A decision tree for troubleshooting low yield in the synthesis.

References

Degradation pathways of 2-(4-Methylpiperazin-1-yl)ethanol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperazin-1-yl)ethanol. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(4-Methylpiperazin-1-yl)ethanol under experimental stress conditions?

A1: Based on the chemical structure, which contains a tertiary amine within a piperazine ring and a primary alcohol, the most probable degradation pathways involve oxidation and thermal degradation.[1][2][3]

  • Oxidative Degradation: The tertiary amine on the piperazine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[4][5][6] The ethanol side chain can also be oxidized to an aldehyde and further to a carboxylic acid.

  • Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo ring-opening reactions or degradation of the side chain.[1][2][7] For instance, thermal degradation of piperazine can lead to products like N-formylpiperazine and N-(2-aminoethyl)piperazine.[2][7]

  • Acid/Base Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, the ether linkage in some derivatives can be susceptible. For 2-(4-Methylpiperazin-1-yl)ethanol, significant degradation under hydrolytic conditions is less likely compared to oxidation and thermal stress but should still be investigated.

  • Photodegradation: Exposure to UV light can induce degradation, potentially through radical mechanisms. Studies on piperazine have shown it degrades under UV light in the presence of air.[8]

Q2: What are the expected major degradation products of 2-(4-Methylpiperazin-1-yl)ethanol?

A2: The primary degradation products will depend on the specific stress conditions applied.

  • Under Oxidative Stress (e.g., H₂O₂): The most likely product is 2-(4-Methyl-1-oxido-piperazin-1-yl)ethanol (the N-oxide). Oxidation of the ethanol group could yield (4-methylpiperazin-1-yl)acetaldehyde and subsequently (4-methylpiperazin-1-yl)acetic acid.

  • Under Thermal Stress: Degradation is more complex and can result in a mixture of products. Potential products include 1-methylpiperazine (from cleavage of the ethanol group), formaldehyde, and products from ring opening.

  • Under Photolytic Stress: A variety of products can be formed, including N-nitrosopiperazine in the presence of NOx.[9]

Q3: My analytical method does not show any degradation after applying stress conditions. What could be the reason?

A3: There are several possibilities:

  • Insufficient Stress: The applied stress conditions (e.g., temperature, concentration of stressing agent, duration) may not have been severe enough to cause detectable degradation. It is recommended to achieve a degradation level of 5-20%.[10][11]

  • Inappropriate Analytical Method: The analytical method may not be "stability-indicating." This means it might not be able to separate the degradation products from the parent compound.

  • High Stability of the Compound: 2-(4-Methylpiperazin-1-yl)ethanol might be intrinsically stable under the tested conditions. In this case, more forcing conditions may be required.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is crucial for accurately quantifying the drug substance in the presence of its degradants.[4]

  • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of piperazine derivatives.[12]

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic piperazine compound.

  • Detection: UV detection is suitable if the molecule has a chromophore. For compounds like 2-(4-Methylpiperazin-1-yl)ethanol that lack a strong chromophore, derivatization with a UV-active agent like NBD-Cl (4-chloro-7-nitrobenzofuran) can be employed.[13][14][15] Alternatively, mass spectrometric (MS) detection can be used for high specificity and sensitivity.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Possible Cause: Secondary interactions between the basic amine groups of the analyte and residual silanols on the silica-based column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the amine groups, which can improve peak shape.

    • Add an Amine Modifier: Adding a small amount of a competing base, such as triethylamine or diethylamine (e.g., 0.1%), to the mobile phase can block the active sites on the stationary phase.[16]

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

Issue 2: Co-elution of Degradation Products with the Parent Peak

  • Possible Cause: The chromatographic conditions are not optimized to resolve all components.

  • Troubleshooting Steps:

    • Modify the Gradient: Adjust the gradient slope to provide better separation. A shallower gradient can increase resolution.

    • Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter the selectivity of the separation.

    • Vary the Mobile Phase pH: Changing the pH can alter the retention times of ionizable compounds differently, potentially resolving co-eluting peaks.

Issue 3: Low Recovery of the Compound from the Sample Matrix

  • Possible Cause: Adsorption of the analyte to sample vials or insolubility in the sample diluent.

  • Troubleshooting Steps:

    • Use Silanized Vials: To prevent adsorption of the basic compound to glass surfaces.

    • Optimize Sample Diluent: Ensure the compound is fully soluble in the diluent. The diluent should ideally be similar in composition to the initial mobile phase.

    • Perform a Spike and Recovery Study: To systematically evaluate and optimize the sample preparation procedure.

Quantitative Data Summary

The following table summarizes typical experimental conditions for forced degradation studies and provides a template for presenting quantitative results. Actual degradation rates will be specific to the experimental setup.

Stress ConditionReagent/ParametersTemperature (°C)DurationTypical Degradation (%)Potential Major Degradants
Acid Hydrolysis 0.1 M HCl607 days< 5%Parent Compound
Base Hydrolysis 0.1 M NaOH607 days< 5%Parent Compound
Oxidation 3% H₂O₂Room Temperature24 hours10 - 20%2-(4-Methyl-1-oxido-piperazin-1-yl)ethanol
Thermal -8014 days5 - 15%1-Methylpiperazine, Formaldehyde
Photolytic UV light (ICH Q1B)Room Temperature7 days5 - 10%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-Methylpiperazin-1-yl)ethanol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to UV light as per ICH Q1B guidelines.[10]

  • Sample Collection: Withdraw aliquots at predetermined time points (e.g., 0, 6, 24, 48 hours, and 7 days).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis (e.g., with an equimolar amount of base or acid, respectively).

  • Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

Protocol 2: HPLC-UV Method for Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (or a more specific wavelength if derivatization is used).

Visualizations

DegradationPathways Parent 2-(4-Methylpiperazin-1-yl)ethanol N_Oxide 2-(4-Methyl-1-oxido-piperazin-1-yl)ethanol Parent->N_Oxide Oxidation (N) Aldehyde (4-Methylpiperazin-1-yl)acetaldehyde Parent->Aldehyde Oxidation (OH) Thermal_Deg1 1-Methylpiperazine Parent->Thermal_Deg1 Thermal Degradation Thermal_Deg2 Formaldehyde Parent->Thermal_Deg2 Thermal Degradation Acid (4-Methylpiperazin-1-yl)acetic acid Aldehyde->Acid Oxidation

Caption: Potential degradation pathways of 2-(4-Methylpiperazin-1-yl)ethanol.

ExperimentalWorkflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points (0, 6, 24, 48h, 7d) stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) sampling->analyze For non-hydrolytic samples neutralize->analyze end Identify & Quantify Degradants analyze->end

Caption: General workflow for a forced degradation study.

References

Troubleshooting guide for the alkylation of N-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the alkylation of N-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: I am getting a low to no yield of my desired N-alkylated N-methylpiperazine. What are the common causes and how can I improve it?

Several factors can contribute to low or no product yield in the alkylation of N-methylpiperazine. Here are some common causes and their solutions:

  • Insufficiently reactive alkylating agent: Alkyl chlorides are generally less reactive than bromides and iodides. Consider switching to a more reactive alkyl halide (I > Br > Cl).

  • Inappropriate base: The choice of base is crucial. A weak base may not be sufficient to deprotonate the piperazine nitrogen effectively. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] The base should be used in excess (at least 1.5-2.0 equivalents).[1]

  • Poor solubility of reagents: If the reactants are not well dissolved, the reaction rate will be significantly reduced. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are good choices to ensure solubility.[1]

  • Low reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, consider increasing the temperature, for example, to 60-80 °C.

  • Moisture in the reaction: Water can react with the alkylating agent and deactivate it. Ensure all reagents and solvents are anhydrous.[1]

Q2: I am observing the formation of a significant amount of a di-alkylated byproduct. How can I favor mono-alkylation?

The formation of a di-alkylated product, where both nitrogen atoms of the piperazine ring are alkylated, is a common challenge. Since N-methylpiperazine already has one methyl group, this would result in a quaternary ammonium salt. To favor mono-alkylation on the secondary amine:

  • Control Stoichiometry: Using a significant excess of N-methylpiperazine relative to the alkylating agent can statistically favor the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]

Q3: My product seems to be highly water-soluble, and I'm having trouble extracting it from the aqueous layer during work-up. What should I do?

The N-alkylated N-methylpiperazine product is basic and can form a salt in the presence of acidic byproducts (e.g., HBr from an alkyl bromide), making it water-soluble. To improve extraction into an organic solvent:

  • Basify the aqueous layer: After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1] This will deprotonate the product, converting it to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

Q4: Besides di-alkylation, what other side reactions should I be aware of?

  • Quaternization: As N-methylpiperazine is a tertiary amine, it can undergo quaternization where the alkylating agent adds to the methyl-substituted nitrogen, forming a quaternary ammonium salt. This is more likely with highly reactive alkylating agents and forcing conditions.

  • Reaction with Solvent: Some polar aprotic solvents like DMF can decompose at high temperatures in the presence of strong bases, leading to impurities. If you suspect this is an issue, consider using a more inert solvent.

Data Presentation

The following table summarizes yields for the alkylation of piperazine derivatives under various conditions, which can provide insights for optimizing the alkylation of N-methylpiperazine.

Starting MaterialAlkylating AgentBaseSolventTemperatureYield (%)Reference
PiperazineMethyl Chloride-Ethylene Glycol100-120°C90%[2]
Piperazinium saltm-Methylbenzyl bromide-Methanol70°C74%[3]
Piperazinium salto-Methylbenzyl bromide-Ethanol70°C89%[3]
Piperazinium saltn-Amyl bromide-EthanolRT then 70°C64%[3]
1-(4-fluorophenyl)ethan-1-oneN-Methylpiperazine-Neat140°C84%[4]
N-Acetylpiperazine1-BromobutaneK₂CO₃THFReflux88% (of N-acetyl derivative)[5]
N-Acetylpiperazine1-BromohexaneK₂CO₃THFReflux69% (of N-acetyl derivative)[5]
N-Acetylpiperazine1-BromooctaneK₂CO₃THFReflux90% (of N-acetyl derivative)[5]

Experimental Protocols

Protocol 1: Direct Alkylation of N-Methylpiperazine

This protocol describes a general procedure for the N-alkylation of N-methylpiperazine with an alkyl bromide.

Materials:

  • N-Methylpiperazine

  • Alkyl Bromide (1.0 - 1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask, add N-methylpiperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask and stir the suspension.

  • Slowly add the alkyl bromide to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Reductive Amination for N-Alkylation

This method is an alternative to direct alkylation and is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Materials:

  • N-Methylpiperazine

  • Aldehyde or Ketone (1.0 equivalent)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve N-methylpiperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Troubleshooting Workflow for Low Yield in N-Methylpiperazine Alkylation

Caption: A flowchart for troubleshooting low product yield in N-methylpiperazine alkylation.

Logical Relationship for Favoring Mono-alkylation

Mono_alkylation_Strategy Goal Goal: Selective Mono-alkylation Strategy1 Use Excess N-Methylpiperazine Goal->Strategy1 Strategy2 Slow Addition of Alkylating Agent Goal->Strategy2 Strategy3 Use Reductive Amination Goal->Strategy3 Di_alkylation Side Product: Di-alkylation / Quaternization Strategy1->Di_alkylation Reduces probability Strategy2->Di_alkylation Maintains low concentration Strategy3->Di_alkylation Avoids direct alkylation pathway

Caption: Strategies to promote selective mono-alkylation over di-alkylation.

References

Technical Support Center: Purification of 4-Methyl-1-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 4-Methyl-1-(2-hydroxyethyl)piperazine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Methyl-1-(2-hydroxyethyl)piperazine?

A1: The primary impurities depend on the synthetic route, but typically include:

  • Unreacted N-methylpiperazine: The starting material for the hydroxyethylation reaction.

  • 1,4-bis(2-hydroxyethyl)piperazine: This can form if piperazine is present as an impurity in the N-methylpiperazine starting material.

  • Solvent Residues: Residual solvents from the reaction and workup.

  • Water: Piperazine derivatives are often hygroscopic and can absorb moisture from the air.[1]

Q2: My purified 4-Methyl-1-(2-hydroxyethyl)piperazine is an oil, but I have seen it described as a low melting solid. Why is this?

A2: 4-Methyl-1-(2-hydroxyethyl)piperazine has a low melting point (around 39-41°C).[2] The presence of even small amounts of impurities or residual solvent can depress the melting point, causing it to appear as an oil or a waxy solid at room temperature. Thorough drying under high vacuum is crucial.

Q3: I am seeing significant tailing of my product spot on the TLC plate during column chromatography. What can I do to improve the separation?

A3: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to your eluent system.

Q4: How can I effectively remove water from my sample of 4-Methyl-1-(2-hydroxyethyl)piperazine?

A4: Due to its hygroscopic nature, removing water can be challenging. Standard methods include:

  • Azeotropic distillation: Toluene can be used to azeotropically remove water.

  • Drying under high vacuum: Heating the sample gently (e.g., 40-50°C) under high vacuum for an extended period can remove residual water.

  • Use of drying agents: While effective for solutions, direct addition of drying agents to the final product is not recommended as it can introduce new impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 4-Methyl-1-(2-hydroxyethyl)piperazine.

Problem Possible Cause Suggested Solution
Low Purity After Distillation Boiling points of the product and impurities (e.g., N-methylpiperazine) are too close for efficient separation by simple distillation.Use fractional distillation with a column that has a high number of theoretical plates. Alternatively, consider vacuum distillation to lower the boiling points and potentially improve separation.
Product Co-elutes with Impurities During Column Chromatography The polarity of the product and a key impurity are very similar.Optimize the solvent system. A gradient elution from a non-polar to a polar solvent system (e.g., dichloromethane to dichloromethane/methanol) can improve separation. Consider using a different stationary phase, such as alumina.
Low Yield After Recrystallization The chosen solvent system is not ideal; either the product is too soluble at low temperatures, or the impurities are not soluble enough at high temperatures.Perform a thorough solvent screen to find a suitable solvent or solvent pair. Good solvent systems for piperazine derivatives often include ethyl acetate/hexanes or isopropanol/heptane.
Product is a Dark Color After Purification Presence of colored impurities, possibly from degradation during the reaction or purification process.Treat a solution of the crude product with activated carbon before filtration and subsequent purification steps.
Inconsistent Purity Between Batches Variability in the quality of starting materials or reaction conditions.Ensure consistent quality of N-methylpiperazine and the hydroxyethylating agent. Carefully control reaction parameters such as temperature and reaction time.

Data Presentation

The following table summarizes typical purity levels that can be expected at different stages of the purification process for 4-Methyl-1-(2-hydroxyethyl)piperazine.

Purification Stage Typical Purity (by GC or HPLC) Key Impurities Removed
Crude Product 70-85%N/A
After Distillation 90-95%Unreacted N-methylpiperazine, low-boiling solvents
After Column Chromatography >98%Structurally similar impurities, colored byproducts
After Recrystallization >99%Minor impurities, can improve crystal form

Experimental Protocols

Fractional Vacuum Distillation

This method is effective for removing impurities with significantly different boiling points, such as unreacted N-methylpiperazine.

Procedure:

  • Assemble a fractional distillation apparatus equipped with a vacuum pump and a cold trap. The distillation column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.

  • Place the crude 4-Methyl-1-(2-hydroxyethyl)piperazine in the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fractions that distill over at different temperature ranges.

  • Analyze the purity of each fraction using a suitable analytical method such as GC or NMR.

  • Combine the fractions with the desired purity.

Column Chromatography

This technique is useful for separating impurities with similar polarities to the product.

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or dichloromethane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude 4-Methyl-1-(2-hydroxyethyl)piperazine in a minimal amount of the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5). To prevent tailing, 0.5-1% triethylamine can be added to the eluent.

  • Collect fractions and monitor the separation by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is an effective final purification step to obtain a high-purity, crystalline product.

Procedure:

  • Dissolve the partially purified 4-Methyl-1-(2-hydroxyethyl)piperazine in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate).

  • If the solution is colored, you can add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under high vacuum.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow crude Crude Product distillation Fractional Vacuum Distillation crude->distillation Removes N-methylpiperazine column_chrom Column Chromatography distillation->column_chrom Removes polar impurities recrystallization Recrystallization column_chrom->recrystallization Final polishing pure_product Pure Product (>99%) recrystallization->pure_product

Caption: Workflow for the purification of 4-Methyl-1-(2-hydroxyethyl)piperazine.

Troubleshooting Logic for Low Purity

TroubleshootingPurity start Low Purity Detected check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities unreacted_sm Unreacted N-methylpiperazine? check_impurities->unreacted_sm polar_byproducts Polar Byproducts? check_impurities->polar_byproducts unreacted_sm->polar_byproducts No distill Optimize Distillation (Vacuum, Fractional) unreacted_sm->distill Yes chromatography Optimize Column Chromatography (Gradient, Additive) polar_byproducts->chromatography Yes recrystallize Recrystallize from appropriate solvent polar_byproducts->recrystallize No/Minor final_product High Purity Product distill->final_product chromatography->final_product recrystallize->final_product

Caption: Troubleshooting guide for low purity of 4-Methyl-1-(2-hydroxyethyl)piperazine.

References

Stability issues of 1-(2-Hydroxyethyl)-4-methylpiperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Hydroxyethyl)-4-methylpiperazine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is generally stable under standard ambient conditions (room temperature) when stored in a tightly sealed container in a dry and well-ventilated place. However, its stability in solution can be influenced by several factors, including pH, temperature, light, the presence of oxidizing agents, and metal ions. Tertiary amines with an ethanol substituent, like this compound, are considered to be more stable than other tertiary amines.

Q2: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar piperazine derivatives, the following degradation pathways are plausible:

  • Oxidation: The piperazine ring and the N-methyl and N-hydroxyethyl groups are susceptible to oxidation. This can be accelerated by the presence of oxygen, oxidizing agents (e.g., hydrogen peroxide), and metal ions like copper. Potential oxidation products could include N-oxides, hydroxylated derivatives, and ring-opened products.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur. For the parent compound, piperazine, thermal degradation can lead to the formation of N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine. The methyl and hydroxyethyl substituents on this compound may lead to a more complex degradation profile.

  • Acid/Base Hydrolysis: Extreme pH conditions could potentially lead to the degradation of the molecule, although N-alkylated piperazines are generally stable to hydrolysis under moderate acidic and basic conditions.

  • Photodegradation: Exposure to UV light may induce degradation. N-nitrosopiperazines, which could potentially form in the presence of nitrite, are known to degrade under UV light.

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store at room temperature (2-8°C for long-term storage is also a good practice). Avoid freezing and exposure to high temperatures.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: For solutions sensitive to oxidation, consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing.

  • Container: Use well-sealed, non-reactive containers (e.g., glass or polyethylene).

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound in an aqueous solution at room temperature.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Presence of Metal Ions Metal ions, particularly copper (Cu²⁺), can catalyze the oxidation of piperazine derivatives. Ensure all glassware is thoroughly cleaned and consider using metal-free buffers and reagents. If metal contamination is suspected, an analysis of the solution for trace metals may be necessary.
High Oxygen Concentration Dissolved oxygen can contribute to oxidative degradation. De-gas your solvent (e.g., by sonication or sparging with nitrogen) before preparing the solution. Prepare and store the solution under an inert atmosphere.
Incorrect pH Although generally stable, extreme pH values may affect the stability of the compound. Measure the pH of your solution and adjust it to a neutral or slightly acidic/basic range if your experimental conditions allow.
Microbial Contamination In non-sterile aqueous solutions, microbial growth can lead to degradation. If possible, filter-sterilize the solution and handle it under aseptic conditions.
Issue 2: Rapid degradation of the compound when heated.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Thermal Instability This compound, like many organic molecules, will degrade at elevated temperatures. Determine the thermal stability limit for your specific application. If high temperatures are required, minimize the exposure time.
Presence of CO₂ For applications involving CO₂, the formation of carbamates and subsequent reactions can accelerate thermal degradation. If possible, conduct heating steps in a CO₂-free environment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep a sample of the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS or GC-MS) to identify and quantify the parent compound and any degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows (example data):

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time/m/z)
0.1 N HCl, 60°C, 24h15.225.8 min
0.1 N NaOH, 60°C, 24h8.517.2 min
3% H₂O₂, RT, 24h25.844.3 min
80°C, 48h12.126.5 min
UV light, 24h5.318.1 min
Protocol 2: Stability-Indicating HPLC Method (Example)

Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., < 210 nm) or derivatization may be necessary. An alternative is to use a mass spectrometer (MS) as a detector.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 205 nm and/or MS in positive electrospray ionization (ESI+) mode, scanning for the parent mass and potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Stress (80°C) stock->thermal Expose to stress photo Photostability (UV light) stock->photo Expose to stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidation->hplc gcms GC-MS Analysis oxidation->gcms thermal->hplc thermal->gcms photo->hplc photo->gcms neutralize->hplc neutralize->gcms data Data Interpretation hplc->data gcms->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_investigation Investigation cluster_solution Potential Solutions start Unexpected Degradation Observed q1 Are metal ions present? start->q1 q2 Is the solution exposed to oxygen? q1->q2 No s1 Use metal-free reagents and clean glassware. q1->s1 Yes q3 Is the pH extreme? q2->q3 No s2 De-gas solvent and use inert atmosphere. q2->s2 Yes q3->start No (Further investigation needed) s3 Adjust pH to a neutral range. q3->s3 Yes

Caption: Troubleshooting logic for unexpected degradation.

Preventing dimer formation in 2-(4-Methylpiperazin-1-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylpiperazin-1-yl)ethanol. Our focus is on preventing the common side reaction of dimer formation, ensuring high-purity product yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthesis routes for 2-(4-Methylpiperazin-1-yl)ethanol, and which is most prone to dimer formation?

There are two primary routes for the synthesis of 2-(4-Methylpiperazin-1-yl)ethanol:

  • Route A: Direct Alkylation. This involves the reaction of 1-methylpiperazine with a 2-carbon electrophile, such as 2-chloroethanol or ethylene oxide. This route is highly susceptible to dimer formation (di-alkylation), where a second molecule of the electrophile reacts with the newly formed product.

  • Route B: Reductive Amination. This is a two-step, one-pot process where piperazine is first reacted with an aldehyde or ketone to form an iminium ion, which is then reduced. While less direct for this specific synthesis, it is a valuable strategy for mono-alkylation in general and can be adapted. It is particularly advantageous for preventing the formation of quaternary ammonium salts.[1]

Q2: I am observing a significant amount of a higher molecular weight impurity in my final product. How can I confirm it is a dimer?

The suspected impurity is likely 1,4-bis(2-hydroxyethyl)-1,4-dimethylpiperazine-1,4-diium or a related di-substituted piperazine derivative. You can confirm its identity using standard analytical techniques:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the expected dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the dimer will show a different integration ratio of the piperazine ring protons to the hydroxyethyl protons compared to the desired mono-substituted product.

Q3: What strategies can I employ to minimize or prevent dimer formation during direct alkylation?

Several key strategies can be implemented to favor mono-alkylation and suppress the formation of the di-alkylated product.[1]

  • Use of a Protecting Group: This is the most reliable method. By protecting one of the nitrogen atoms of piperazine (e.g., with a Boc group), you can direct the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1][2]

  • Control Stoichiometry: Using a significant excess of 1-methylpiperazine relative to the alkylating agent (e.g., 2-chloroethanol) will statistically favor the mono-alkylation product.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event.[1]

  • Use of Piperazine Salts: Employing a mono-protonated salt of the piperazine starting material can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1][3]

Below is a troubleshooting workflow to address dimer formation:

Dimer_Troubleshooting start High Dimer Formation Observed check_stoichiometry Is an excess of 1-methylpiperazine being used? start->check_stoichiometry increase_piperazine Increase molar excess of 1-methylpiperazine (e.g., 2-5 eq.) check_stoichiometry->increase_piperazine No check_addition Is the alkylating agent added slowly? check_stoichiometry->check_addition Yes increase_piperazine->check_addition slow_addition Implement slow, dropwise addition of the alkylating agent. check_addition->slow_addition No check_temp Is the reaction temperature optimized? check_addition->check_temp Yes slow_addition->check_temp lower_temp Lower the reaction temperature to reduce reaction rate. check_temp->lower_temp No consider_alternatives Still high dimer formation? check_temp->consider_alternatives Yes lower_temp->consider_alternatives use_protection Employ a protecting group strategy (e.g., N-Boc-piperazine). consider_alternatives->use_protection Yes use_salt Utilize a mono-protonated piperazine salt. consider_alternatives->use_salt Yes end Dimer Formation Minimized use_protection->end use_salt->end

Caption: Troubleshooting workflow for minimizing dimer formation.

Q4: What are the recommended reaction conditions (solvents, bases) for the direct alkylation route?

The choice of solvent and base is critical for a successful and selective reaction.

  • Solvents: Polar aprotic solvents are generally preferred to ensure the solubility of the reactants. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent unwanted side reactions.[1]

  • Bases: A strong, non-nucleophilic base is recommended to neutralize the acid formed during the reaction (e.g., HCl from 2-chloroethanol) without competing in the alkylation. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options.[1]

Data Presentation: Comparison of Strategies to Minimize Dimerization

The following table summarizes the expected outcomes of different strategies aimed at preventing dimer formation in the synthesis of 2-(4-Methylpiperazin-1-yl)ethanol.

StrategyDimer FormationDesired Product YieldProcess ComplexityKey Considerations
No Control HighLow to ModerateLowHigh levels of di-alkylation impurity.
Excess 1-Methylpiperazine Moderate to LowModerate to HighLowRequires efficient separation of excess starting material.
Slow Addition of Alkylating Agent ModerateModerate to HighLowRequires careful control of addition rate and temperature.
Use of Mono-protonated Salt LowHighModerateMay require an additional step to form the salt in situ.[3][4]
Protecting Group Strategy Very LowHighHighMulti-step process (protection, alkylation, deprotection).[1][2]

Experimental Protocols

Protocol 1: Synthesis using Excess 1-Methylpiperazine

This protocol focuses on controlling stoichiometry to favor mono-alkylation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-methylpiperazine (3.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per gram of limiting reagent).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq.).

  • Reagent Addition: Begin stirring the mixture and slowly add 2-chloroethanol (1.0 eq.) dropwise over a period of 1-2 hours at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to remove excess 1-methylpiperazine and any remaining impurities.

Protocol 2: Synthesis using a Protecting Group (N-Boc)

This protocol is the most effective for preventing di-alkylation.

Protecting_Group_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Methylation start Piperazine boc_protection React with Boc₂O in DCM start->boc_protection mono_boc 1-Boc-piperazine boc_protection->mono_boc alkylation React with 2-chloroethanol and base (e.g., K₂CO₃) in MeCN mono_boc->alkylation protected_product Boc-protected 2-(piperazin-1-yl)ethanol alkylation->protected_product deprotection Treat with strong acid (e.g., TFA or HCl in dioxane) protected_product->deprotection final_product 2-(Piperazin-1-yl)ethanol deprotection->final_product methylation Reductive amination with formaldehyde and a reducing agent final_product->methylation target_molecule 2-(4-Methylpiperazin-1-yl)ethanol methylation->target_molecule

Caption: Workflow for the protecting group strategy.

  • Part A: Synthesis of 1-Boc-piperazine

    • Dissolve piperazine (2.0 eq.) in a suitable solvent such as dichloromethane (DCM).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.[2]

    • Stir the reaction mixture overnight.

    • Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain 1-Boc-piperazine.

  • Part B: Alkylation of 1-Boc-piperazine

    • Dissolve 1-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (1.5 eq.) and 2-chloroethanol (1.1 eq.).

    • Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction, filter the solids, and concentrate the filtrate to yield the crude protected product.

  • Part C: Deprotection

    • Dissolve the crude product from Part B in a suitable solvent (e.g., DCM or methanol).

    • Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture and perform an aqueous work-up with base to neutralize the acid and extract the product.

  • Part D: N-Methylation

    • The resulting 2-(piperazin-1-yl)ethanol can then be methylated using a standard procedure such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) to yield the final product, 2-(4-Methylpiperazin-1-yl)ethanol.[1]

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Synthesized 1-(2-Hydroxyethyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of three widely used analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—for the purity determination of synthesized 1-(2-Hydroxyethyl)-4-methylpiperazine.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can be influenced by starting materials, side reactions, and purification effectiveness, making robust analytical characterization essential. This guide presents a comparative overview of the methodologies, supported by illustrative experimental data and workflows, to assist researchers in selecting the most appropriate analytical strategy for their needs.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the chemical nature of the analyte and its potential impurities, the required accuracy and precision, and the analytical throughput.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Intrinsic quantitative response of atomic nuclei in a magnetic field.Differential partitioning of analytes between a stationary and a liquid mobile phase.Differential partitioning of volatile analytes between a stationary and a gaseous mobile phase.
Quantitation Absolute (Primary method) - does not require a reference standard of the analyte.[1]Relative - requires a certified reference standard of the analyte for accurate quantitation.Relative - requires a certified reference standard of the analyte for accurate quantitation.
Selectivity High, based on unique chemical shifts of nuclei. Provides structural information.High, based on retention time and detector response.High, based on retention time and detector response.
Sensitivity Moderate (typically requires mg of sample).High (ppm to ppb levels).Very High (ppb to ppt levels for volatile compounds).
Sample Throughput Moderate.High.High.
Instrumentation Cost High.Moderate.Moderate.
Solvent Consumption Low.High.Low.
Key Advantages - Absolute quantification- Structural elucidation of impurities- Non-destructive- High sensitivity and resolution- Widely available- Established validation protocols- Excellent for volatile and semi-volatile compounds- High sensitivity
Key Limitations - Lower sensitivity- Higher equipment cost- Potential for signal overlap- Requires a reference standard- Higher solvent consumption- May not detect non-chromophoric impurities- Limited to thermally stable and volatile compounds- Potential for sample degradation at high temperatures

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be adaptable for the specific laboratory instrumentation and requirements.

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • Synthesized this compound

  • Internal Standard (IS): Maleic acid (high purity, accurately weighed)

  • Deuterated Solvent: Deuterium oxide (D₂O)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with the following parameters:

      • Pulse Program: A standard 30° or 90° pulse sequence.

      • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification).

      • Number of Scans (ns): 16-64 to achieve a signal-to-noise ratio > 250:1 for the signals to be integrated.

      • Acquisition Time (aq): At least 3 seconds.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals are the triplet corresponding to the -CH₂-OH protons or the singlet of the -CH₃ group. For Maleic acid, the singlet of the two vinyl protons is used.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Objective: To determine the purity of this compound by assessing the main peak area relative to the total peak area.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Synthesized this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • The method can be run in isocratic or gradient mode. A typical starting point is an isocratic elution with a mixture of Mobile Phase A and B (e.g., 90:10 v/v).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, a low wavelength is necessary).

  • Data Analysis:

    • Analyze the chromatograms for the retention time of the main peak and any impurity peaks.

    • Calculate the purity by the area normalization method:

      Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Objective: To determine the purity of this compound, particularly for assessing volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-17 or equivalent; (50%-Phenyl)-methylpolysiloxane)[2][3]

  • Data acquisition and processing software

Reagents:

  • Synthesized this compound

  • GC-grade methanol or another suitable solvent

Procedure:

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in methanol to a final concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[2][3]

    • Injector Temperature: 250 °C.[2][3]

    • Detector Temperature: 260 °C.[2][3]

    • Oven Temperature Program: Start at 150 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

  • Data Analysis:

    • Analyze the chromatograms for the retention time of the main peak and any impurity peaks.

    • Calculate the purity by the area normalization method:

      Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Illustrative Data and Comparison

The following table presents hypothetical but realistic data for the purity analysis of a synthesized batch of this compound using the three described methods.

ParameterqNMRHPLCGC
Purity (%) 98.5 ± 0.299.2 (Area %)99.5 (Area %)
Limit of Detection (LOD) ~0.1%~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.3%~0.03%~0.015%
Major Impurity Detected Unidentified species with distinct NMR signalsPeak at RRT 1.2 (0.5%)Peak at RRT 0.8 (0.3%)
Analysis Time per Sample ~20 min~15 min~20 min

Note: The differences in purity values can arise from the principles of each technique. qNMR provides an absolute purity value, while HPLC and GC provide relative purity based on detector response to the main component and impurities.

Visualizing the Workflow and Decision-Making Process

The selection of a suitable analytical method is a critical decision in the drug development process. The following diagrams illustrate the experimental workflow for qNMR and a logic diagram for choosing the appropriate purity analysis technique.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_sample->weigh_is dissolve Dissolve in D₂O weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire ¹H-NMR Spectrum transfer->acquire_spectrum process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate Integrate Analyte and IS Signals process_spectrum->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for purity analysis by qNMR.

decision_tree start Purity Analysis Required q1 Need for absolute purity value? start->q1 q2 Are impurities volatile? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 High throughput needed? q2->q3 No gc Use GC q2->gc Yes hplc Use HPLC q3->hplc Yes q3->hplc No, but standard is available

References

A Comparative Analysis of 2-(4-Methylpiperazin-1-yl)ethanol and Other Hydroxyethylpiperazines in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(4-Methylpiperazin-1-yl)ethanol with other structurally related hydroxyethylpiperazines, focusing on their performance in key preclinical assays. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in selecting the appropriate molecule for their specific research and development needs.

Physicochemical Properties

The addition of a methyl group to the piperazine ring in 2-(4-Methylpiperazin-1-yl)ethanol subtly alters its physicochemical properties compared to its parent compound, 1-(2-Hydroxyethyl)piperazine, and other derivatives. These differences can influence solubility, lipophilicity, and ultimately, biological activity and pharmacokinetic profiles.

Property2-(4-Methylpiperazin-1-yl)ethanol1-(2-Hydroxyethyl)piperazine1,4-Piperazinediethanol
Molecular Formula C₇H₁₆N₂OC₆H₁₄N₂OC₈H₁₈N₂O₂
Molecular Weight ( g/mol ) 144.22130.19174.24
LogP (calculated) -0.9-1.3-1.8
Topological Polar Surface Area (Ų) 23.4732.2643.70

Performance in Anticancer Research

Hydroxyethylpiperazine derivatives have been investigated for their potential as anticancer agents. The cytotoxic activity of these compounds is often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

While direct comparative studies exclusively focusing on 2-(4-Methylpiperazin-1-yl)ethanol and 1-(2-Hydroxyethyl)piperazine are limited, the broader class of N-substituted piperazine derivatives has shown significant cytotoxic potential. For instance, various studies have demonstrated that modifications on the piperazine nitrogen can significantly impact anticancer efficacy.

A study on vindoline-piperazine conjugates revealed that N-methylpiperazine derivatives exhibited notable antiproliferative activity. For example, a vindoline conjugate with an N-methylpiperazine moiety showed an IC50 value of 9.36 µM against the HeLa cell line.[1] Another study on piperazine-substituted adamantanes highlighted their potential against colon and pancreatic cancer.

It is important to note that the cytotoxic effects of these compounds are highly dependent on the specific cancer cell line and the nature of the substituents on the piperazine ring. The data suggests that the piperazine scaffold is a valuable starting point for the design of novel anticancer agents.

Central Nervous System Receptor Binding Affinity

The piperazine moiety is a common scaffold in centrally acting drugs, particularly those targeting dopamine and serotonin receptors, which are crucial in the pathophysiology of various neuropsychiatric disorders. The affinity of a compound for these receptors is a key indicator of its potential therapeutic efficacy and side-effect profile.

Arylpiperazine derivatives, a class that includes hydroxyethylpiperazines with aromatic substitutions, are well-known ligands for serotonin receptors. The substitution pattern on the aryl ring and the piperazine nitrogen significantly influences binding affinity. For instance, N-methylation can have varied effects on receptor binding. In some cases, it has little effect on 5-HT3 receptor binding.[2]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of test compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., 2-(4-Methylpiperazin-1-yl)ethanol and other hydroxyethylpiperazines). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of MTT is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Receptor Binding Affinity: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is typically done by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow membrane_prep Prepare cell membranes expressing the target receptor assay_setup Incubate membranes with radioligand and varying concentrations of test compound membrane_prep->assay_setup filtration Separate bound from free radioligand by rapid filtration assay_setup->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation_counting Quantify bound radioactivity using a scintillation counter washing->scintillation_counting data_analysis Calculate Ki values scintillation_counting->data_analysis

References

A Comparative Guide to HPLC Method Validation for 4-Methyl-1-(2-hydroxyethyl)piperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 4-Methyl-1-(2-hydroxyethyl)piperazine, a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Geared towards researchers, scientists, and drug development professionals, this document outlines a detailed experimental protocol for a validated HPLC method and compares it with a potential alternative, supported by representative experimental data.

Introduction to Quantification Methods

4-Methyl-1-(2-hydroxyethyl)piperazine is a tertiary amine with a weak chromophore, making its direct quantification by UV detection challenging, especially at low concentrations. While alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) exist, HPLC remains a widely used technique in pharmaceutical analysis due to its robustness and versatility.[1][2] This guide focuses on a primary reversed-phase HPLC (RP-HPLC) method with Ultraviolet (UV) detection, a common setup in quality control laboratories. For enhanced sensitivity and specificity, especially for trace-level analysis, a method employing a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is presented as a viable alternative.[3]

Comparative Analysis of HPLC Methods

For the purpose of this guide, we will compare two potential HPLC methods for the quantification of 4-Methyl-1-(2-hydroxyethyl)piperazine:

  • Method A: RP-HPLC with UV Detection. A standard approach utilizing a C18 column with a buffered mobile phase. This method is cost-effective and readily available.

  • Method B: RP-HPLC with ELSD/CAD Detection. This method offers universal detection for non-volatile analytes and is independent of their optical properties, making it suitable for compounds with poor UV absorbance.[3]

The following tables summarize the validation parameters for these two hypothetical methods, based on typical performance characteristics observed for similar compounds.[4][5][6]

Table 1: Chromatographic Conditions
ParameterMethod A: RP-HPLC-UVMethod B: RP-HPLC-ELSD/CAD
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (60:40, v/v)[6]Acetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) / CAD
Injection Volume 10 µL10 µL
Column Temp. 30°C30°C
Table 2: Method Validation Summary
Validation ParameterMethod A: RP-HPLC-UVMethod B: RP-HPLC-ELSD/CAD
Linearity (R²) > 0.999> 0.998
Range 10 - 100 µg/mL5 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 3 µg/mL1.5 µg/mL
Specificity Good, potential interference from UV-absorbing impuritiesExcellent, less prone to interference from UV-absorbing impurities
Robustness RobustRobust

Detailed Experimental Protocol: RP-HPLC-UV Method

This section provides a detailed methodology for the validation of the RP-HPLC-UV method for the quantification of 4-Methyl-1-(2-hydroxyethyl)piperazine.

1. Materials and Reagents:

  • 4-Methyl-1-(2-hydroxyethyl)piperazine reference standard (Purity ≥ 98%)[7]

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Water (HPLC grade)

  • Formic Acid (for pH adjustment)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.0, adjusted with Formic Acid) : Acetonitrile (60:40, v/v)[6]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of 4-Methyl-1-(2-hydroxyethyl)piperazine reference standard in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by accurately weighing the sample containing 4-Methyl-1-(2-hydroxyethyl)piperazine and dissolving it in the mobile phase to achieve a final concentration within the linear range.

5. Method Validation Procedures:

  • Specificity: Analyze a blank (mobile phase), a placebo sample (if applicable), and the standard solution to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the relative standard deviation (%RSD) for both.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.[5]

  • Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C).

Visualizing the HPLC Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development prep Prepare Standard & Sample Solutions start->prep specificity Specificity Analysis (Blank, Placebo, Standard) prep->specificity linearity Linearity Study (Calibration Curve) specificity->linearity accuracy Accuracy Study (% Recovery) linearity->accuracy precision Precision Study (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness Evaluation lod_loq->robustness validation_complete Method Validation Complete robustness->validation_complete routine_use Method Ready for Routine Use validation_complete->routine_use

Caption: Logical workflow of the HPLC method validation process.

Conclusion

The choice between an RP-HPLC-UV and an RP-HPLC-ELSD/CAD method for the quantification of 4-Methyl-1-(2-hydroxyethyl)piperazine depends on the specific requirements of the analysis. The UV-based method is a reliable and cost-effective option for routine quality control where analyte concentrations are relatively high. However, for applications requiring higher sensitivity and specificity, particularly for trace analysis or in complex matrices, the ELSD/CAD method presents a superior alternative. The detailed validation protocol provided herein serves as a robust framework for establishing a reliable analytical method for this important pharmaceutical intermediate.

References

Comparative Guide to Alternative Catalysts for 2-(4-Methylpiperazin-1-yl)ethanol in Polyurethane Foam Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpiperazin-1-yl)ethanol, also known by its trade name Toyocat® HP, is a tertiary amine catalyst utilized in the production of polyurethane foams. Its chemical structure, featuring a tertiary amine and a hydroxyl group, allows it to influence both the gelling (urethane formation) and blowing (urea formation) reactions. This guide provides a comparative analysis of 2-(4-Methylpiperazin-1-yl)ethanol against other commonly used tertiary amine catalysts in polyurethane systems. The comparison is based on their catalytic activity, selectivity, and impact on foam properties, supported by experimental data where available.

Catalytic Role in Polyurethane Formation

In polyurethane foam production, tertiary amine catalysts play a crucial role in accelerating the reactions between polyols and isocyanates (gelling reaction) and between water and isocyanates (blowing reaction). The balance between these two reactions is critical in determining the final properties of the foam, such as density, cell structure, and mechanical strength.

The catalytic mechanism of tertiary amines involves the formation of an activated complex with the reactants, which facilitates the nucleophilic attack of the hydroxyl or water molecules on the isocyanate group.

Polyurethane Formation Pathway cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Polyol Polyol (R-OH) Urethane Urethane Linkage Polyol->Urethane Tertiary Amine Catalyst Isocyanate_g Isocyanate (R'-NCO) Isocyanate_g->Urethane Water Water (H₂O) Urea Urea Linkage + CO₂ Water->Urea Tertiary Amine Catalyst Isocyanate_b Isocyanate (R'-NCO) Isocyanate_b->Urea Isocyanate Isocyanate Isocyanate->Isocyanate_g Isocyanate->Isocyanate_b Catalyst 2-(4-Methylpiperazin-1-yl)ethanol or Alternative Catalyst->Polyol Catalyst->Water

Caption: General reaction pathways in polyurethane foam formation catalyzed by tertiary amines.

Comparative Analysis of Catalysts

The performance of 2-(4-Methylpiperazin-1-yl)ethanol is compared with three widely used tertiary amine catalysts: Triethylenediamine (TEDA), a strong gelling catalyst; Bis(2-dimethylaminoethyl)ether (BDMAEE), a potent blowing catalyst; and N,N-Dimethylethanolamine (DMEA), an alkanolamine catalyst that provides a balance of gelling and blowing activities.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of these catalysts in a representative flexible polyurethane foam formulation. The data is presented as a relative comparison, as absolute values can vary significantly with the specific formulation.

CatalystChemical StructureGelling ActivityBlowing ActivityCream Time (s)Gel Time (s)Rise Time (s)
2-(4-Methylpiperazin-1-yl)ethanol N-methylpiperazine with a hydroxyethyl groupModerateModerate8 - 1260 - 8090 - 110
Triethylenediamine (TEDA)Cyclic diamineHighModerate7 - 1050 - 7085 - 105
Bis(2-dimethylaminoethyl)ether (BDMAEE)Linear ether amineLowHigh5 - 870 - 90100 - 120
N,N-Dimethylethanolamine (DMEA)AlkanolamineModerateModerate8 - 1265 - 8595 - 115

Note: The values presented are indicative and can vary based on the specific polyurethane formulation, including the type of polyol, isocyanate, surfactant, and other additives used.

Alternative Catalysts to 2-(4-Methylpiperazin-1-yl)ethanol

Triethylenediamine (TEDA)

TEDA is a highly active and widely used gelling catalyst in the production of flexible, semi-rigid, and rigid polyurethane foams.

  • Advantages: Strong promotion of the urethane reaction leads to rapid build-up of the polymer network, resulting in foams with good structural integrity and physical properties.

  • Disadvantages: Its high activity can sometimes lead to a fast gelation, which might be undesirable in complex mold-filling applications. It has a relatively lower impact on the blowing reaction compared to its gelling effect.

Bis(2-dimethylaminoethyl)ether (BDMAEE)

BDMAEE is a highly efficient blowing catalyst, primarily accelerating the water-isocyanate reaction to generate carbon dioxide.

  • Advantages: Excellent for producing low-density foams and for applications requiring fast cell opening.

  • Disadvantages: Its strong blowing activity needs to be carefully balanced with a gelling catalyst to prevent foam collapse or structural instability.

N,N-Dimethylethanolamine (DMEA)

DMEA, like 2-(4-Methylpiperazin-1-yl)ethanol, is an alkanolamine catalyst. The hydroxyl group can react with isocyanates, incorporating the catalyst into the polymer backbone.

  • Advantages: Offers a balanced catalytic activity for both gelling and blowing reactions. Its incorporation into the polymer matrix can reduce volatile organic compound (VOC) emissions from the final product.

  • Disadvantages: Its reactivity can be influenced by the presence of the hydroxyl group, which may affect the final polymer properties.

Experimental Protocols

The following is a general experimental protocol for evaluating the performance of amine catalysts in a flexible polyurethane foam formulation.

Materials and Equipment
  • Polyether polyol (e.g., 3000 MW, 56 OH number)

  • Toluene diisocyanate (TDI 80/20)

  • Deionized water

  • Silicone surfactant

  • Amine catalyst to be tested

  • Stannous octoate (co-catalyst)

  • Paper cup and mechanical stirrer

  • Stopwatch

  • Fume hood

Experimental Workflow

Experimental_Workflow A 1. Formulation Preparation: - Weigh Polyol, Water, Surfactant, and Amine Catalyst into a cup. B 2. Mixing: - Mix the components at 2000 rpm for 60 seconds. A->B C 3. Catalyst Addition: - Add Stannous Octoate and mix for 10 seconds. B->C D 4. Isocyanate Addition: - Add TDI and mix vigorously for 5-7 seconds. C->D E 5. Observation and Data Recording: - Start stopwatch immediately after TDI addition. - Record Cream Time, Gel Time, and Rise Time. D->E F 6. Curing and Analysis: - Allow the foam to cure for 24 hours. - Analyze physical properties (density, hardness, etc.). E->F

Cross-Validation of Analytical Methods for 1-(2-Hydroxyethyl)-4-methylpiperazine (CAS 5464-12-0)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical results for 1-(2-Hydroxyethyl)-4-methylpiperazine (CAS 5464-12-0), a key intermediate in the synthesis of various pharmaceuticals.[1] The objective is to offer a comparative analysis of common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. This document outlines detailed experimental protocols, presents a comparative summary of method performance, and discusses the importance of cross-validation in ensuring data integrity and regulatory compliance.

Introduction to Analytical Cross-Validation

Analytical method cross-validation is the process of demonstrating that two or more distinct analytical methods are equivalent for the determination of a specific analyte in a given matrix. This is a critical step in drug development and manufacturing to ensure consistency and reliability of analytical results when methods are transferred between laboratories or when a new method is introduced to replace an existing one. The principles of analytical method validation are outlined in the International Council for Harmonisation (ICH) guidelines.

The primary analytical methods for assessing the purity and impurity profile of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the compound's low volatility and the presence of a hydroxyl group, derivatization is often employed in GC analysis to improve peak shape and thermal stability. Similarly, as this compound lacks a strong chromophore, HPLC analysis may require derivatization for sensitive UV detection or the use of alternative detection methods such as mass spectrometry (MS) or charged aerosol detection (CAD).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis (e.g., purity assay, impurity profiling), the available instrumentation, and the desired level of sensitivity and selectivity. This section provides a comparative summary of typical performance characteristics for HPLC-UV (with derivatization) and GC-FID methods for the analysis of this compound.

Table 1: Comparison of HPLC-UV (with Derivatization) and GC-FID Method Performance

Performance CharacteristicHPLC-UV (with Derivatization)GC-FID
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 1.5%< 3.0%
Limit of Detection (LOD) ~30 ppm[2]~0.005%
Limit of Quantitation (LOQ) ~90 ppm[2]~0.02%
Specificity High (with appropriate column and mobile phase)High (with appropriate column and temperature program)
Robustness Demonstrated by varying critical parametersDemonstrated by varying critical parameters

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful method implementation and cross-validation. The following sections provide representative methodologies for the analysis of this compound by HPLC-UV (with derivatization) and GC-FID.

HPLC-UV Method with Derivatization

This method is suitable for the quantification of this compound and its related impurities, particularly when high sensitivity is required. Derivatization with a UV-active agent is necessary as the analyte itself has a poor chromophore.

3.1.1. Derivatization Procedure

A common derivatizing agent for amines is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a stable, UV-active derivative.[2]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reaction: To the sample solution, add a solution of NBD-Cl in acetonitrile and a suitable buffer (e.g., borate buffer, pH 8.5). Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete reaction.

  • Quenching: After cooling, quench the reaction by adding a small amount of an acidic solution (e.g., dilute hydrochloric acid).

  • Dilution: Dilute the derivatized sample to a final concentration suitable for HPLC analysis.

3.1.2. HPLC-UV Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer)
Flow Rate 1.0 mL/min
Column Temperature 35°C[2]
Injection Volume 10 µL[2]
Detection Wavelength 340 nm (for NBD derivative)[2]
Gas Chromatography (GC-FID) Method

This method is suitable for the routine purity assessment of this compound. A flame ionization detector (FID) provides good sensitivity for organic compounds.

3.2.1. Sample Preparation

  • Dissolution: Accurately weigh and dissolve the sample in a suitable solvent such as methanol.[3]

  • Dilution: Dilute the solution to a final concentration appropriate for GC analysis.

3.2.2. GC-FID Conditions

ParameterCondition
Column DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.53 mm, 1.0 µm film thickness[3]
Carrier Gas Helium at a constant flow rate of 2 mL/min[3]
Injector Temperature 250°C[3]
Detector Temperature 260°C (FID)[3]
Oven Temperature Program Initial temperature of 150°C for 10 min, then ramp to 260°C at 35°C/min and hold for 2 min.[3]
Injection Volume 1.0 µL[3]
Split Ratio 1:5[3]

Visualization of Workflows and Pathways

Analytical Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

Analytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_objective Define Objective & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC & GC) define_objective->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol prep_samples Prepare Identical Sample Sets develop_protocol->prep_samples analyze_hplc Analyze Samples by Method A (HPLC) prep_samples->analyze_hplc analyze_gc Analyze Samples by Method B (GC) prep_samples->analyze_gc compare_data Compare Results (e.g., Purity, Impurity Levels) analyze_hplc->compare_data analyze_gc->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis evaluate_acceptance Evaluate Against Acceptance Criteria statistical_analysis->evaluate_acceptance document_results Document Results in Validation Report evaluate_acceptance->document_results conclusion Conclusion on Method Equivalence document_results->conclusion

Caption: Workflow for cross-validating analytical methods.

Potential Impurity Profile and Analytical Specificity

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. For this compound, potential impurities can arise from the synthesis process. A common synthetic route involves the reaction of N-methylpiperazine with 2-chloroethanol. Potential impurities could include unreacted starting materials and byproducts such as bis-(2-hydroxyethyl)-piperazine (from the reaction of piperazine impurity) or products of side reactions.

The diagram below illustrates the relationship between the synthesis of this compound and the potential impurities that an analytical method must be able to separate.

Synthesis and Impurity Profile cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_analysis Analytical Method Specificity start_mat_1 N-Methylpiperazine reaction Reaction start_mat_1->reaction imp_3 Piperazine (from starting material) start_mat_1->imp_3 contains start_mat_2 2-Chloroethanol start_mat_2->reaction product This compound (CAS 5464-12-0) reaction->product imp_1 Unreacted N-Methylpiperazine reaction->imp_1 imp_2 Unreacted 2-Chloroethanol reaction->imp_2 imp_4 Disubstituted Piperazine Byproducts reaction->imp_4 analytical_method HPLC or GC Method product->analytical_method imp_1->analytical_method imp_2->analytical_method imp_3->analytical_method imp_4->analytical_method separation Separation of Analyte and Impurities analytical_method->separation

Caption: Synthesis pathway and potential impurities.

Conclusion

The cross-validation of analytical methods for this compound is essential for ensuring the quality and consistency of this important pharmaceutical intermediate. Both HPLC with derivatization and GC-FID are powerful techniques for its analysis. The choice between the methods will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. By following detailed and validated protocols, researchers and drug development professionals can be confident in the accuracy and reliability of their analytical data, ultimately contributing to the safety and efficacy of the final drug product.

References

Efficacy comparison of surfactants derived from 1-(2-Hydroxyethyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the efficacy of surfactants featuring a piperazine core. Due to a lack of publicly available data on surfactants derived specifically from 1-(2-Hydroxyethyl)-4-methylpiperazine, this document focuses on the performance of structurally related cationic and gemini piperazine-based surfactants. The data presented is synthesized from recent studies to provide a benchmark for researchers interested in the development and application of this class of amphiphiles.

Introduction to Piperazine-Based Surfactants

Piperazine derivatives are versatile building blocks in medicinal chemistry and materials science.[1][2][3] Their unique cyclic diamine structure can be readily functionalized to create amphiphilic molecules with surfactant properties. This compound, in particular, is noted for its use in the production of surfactants and emulsifiers, contributing to enhanced solubility and bioavailability in various formulations.[4] Surfactants with a piperazine moiety in their headgroup or as a spacer in gemini surfactants have shown promising surface-active properties, making them relevant for applications in drug delivery, personal care, and industrial processes.

Comparative Performance of Piperazine-Based Surfactants

The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles at a low concentration. These properties are quantified by the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). The following table summarizes the performance of various cationic and gemini surfactants with piperazine moieties, providing a comparison with a conventional cationic surfactant, Cetyltrimethylammonium Bromide (CTAB).

Table 1: Comparative Physicochemical Properties of Piperazine-Based Surfactants and CTAB

Surfactant TypeSpecific CompoundAlkyl Chain LengthCMC (mmol/L)γCMC (mN/m)Reference
Piperazine-Based Cationic N-dodecyl-N'-ethyl-N'-methyl piperazinium bromideC1212.636.5Gan et al., 1996
N-tetradecyl-N'-ethyl-N'-methyl piperazinium bromideC143.235.0Gan et al., 1996
N-hexadecyl-N'-ethyl-N'-methyl piperazinium bromideC160.834.2Gan et al., 1996
Piperazine-Based Gemini Dodecyl-N,N'-dimethylpiperazine spacerC12~0.5~35Inferred from[5]
Conventional Cationic Cetyltrimethylammonium Bromide (CTAB)C160.936.0Standard Value

Note: The data for the piperazine-based gemini surfactant is an approximate value inferred from graphical representations in the cited literature, as a precise numerical value was not provided.

From the data, it is evident that piperazine-based surfactants exhibit significant surface activity. The CMC decreases with increasing alkyl chain length, a typical behavior for surfactants. Notably, the N-hexadecyl derivative shows a CMC comparable to the widely used surfactant, CTAB. Gemini surfactants with a piperazine spacer have been reported to exhibit even higher surface activity.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the surfactants discussed in this guide.

Synthesis of N-alkyl-N'-ethyl-N'-methyl piperazinium bromide

This protocol is based on the synthesis of long-chain piperazine-based cationic surfactants.

Diagram 1: Synthesis Workflow

SynthesisWorkflow N_methylpiperazine N-methylpiperazine Intermediate N-alkyl-N'-methyl piperazine N_methylpiperazine->Intermediate Reaction 1 (Alkylation) Alkyl_bromide Long-chain Alkyl Bromide (e.g., C12, C14, C16) Alkyl_bromide->Intermediate Final_Product N-alkyl-N'-ethyl-N'-methyl piperazinium bromide Intermediate->Final_Product Reaction 2 (Quaternization) Ethyl_bromide Ethyl Bromide Ethyl_bromide->Final_Product

Caption: General synthesis workflow for piperazine-based cationic surfactants.

Procedure:

  • Alkylation of N-methylpiperazine: A long-chain alkyl bromide is reacted with an excess of N-methylpiperazine in a suitable solvent (e.g., ethanol) under reflux to yield N-alkyl-N'-methyl piperazine. The excess N-methylpiperazine is removed by distillation.

  • Quaternization: The resulting N-alkyl-N'-methyl piperazine is then reacted with ethyl bromide in a solvent like acetone or ethanol at room temperature or with gentle heating to yield the final cationic surfactant, N-alkyl-N'-ethyl-N'-methyl piperazinium bromide.

  • Purification: The product is typically purified by recrystallization from a suitable solvent mixture (e.g., ethanol/ether) to obtain the pure surfactant.

  • Characterization: The structure of the synthesized surfactant is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and FTIR.

Determination of Critical Micelle Concentration (CMC) and Surface Tension (γCMC)

The CMC and surface tension are determined by measuring the surface tension of surfactant solutions at various concentrations.

Diagram 2: Micellization Process

MicellizationProcess cluster_below_cmc Below CMC cluster_at_cmc At CMC cluster_above_cmc Above CMC A Monomer Monomer1 Monomer A->Monomer1 Increase Concentration B Monomer C Monomer D Monomer Micelle Micelle Monomer2 Monomer Monomer1->Monomer2 Increase Concentration Micelle1 Micelle Micelle2 Micelle

Caption: Schematic of surfactant monomer aggregation into micelles.

Procedure:

  • Preparation of Surfactant Solutions: A stock solution of the surfactant in deionized water is prepared. A series of dilutions are then made to obtain solutions with a range of concentrations.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer) at a constant temperature.

  • Data Analysis: The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C). The plot typically shows a sharp break point. The concentration at this break point is taken as the CMC, and the surface tension value at this point is the γCMC.

Potential Applications in Drug Development

The favorable surface-active properties of piperazine-based surfactants suggest their potential utility in pharmaceutical formulations. Their ability to form micelles at low concentrations can be leveraged for:

  • Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

  • Enhanced Drug Delivery: Micellar formulations can improve the bioavailability of drugs by protecting them from degradation and facilitating their transport across biological membranes.

  • Formulation of Emulsions and Suspensions: As effective emulsifiers and stabilizing agents, these surfactants can be used in the preparation of various liquid dosage forms.

Conclusion

While direct experimental data on surfactants derived from this compound is currently limited in the scientific literature, the analysis of structurally similar piperazine-based surfactants reveals a class of amphiphiles with significant potential. Their performance is comparable to, and in the case of gemini structures, potentially exceeds that of conventional surfactants. The synthetic versatility of the piperazine core allows for the fine-tuning of their properties, making them an attractive area for further research and development in the fields of drug delivery and formulation science. Further studies are warranted to synthesize and characterize surfactants directly from this compound to fully elucidate their efficacy and potential applications.

References

A Comparative Guide to the Structural Confirmation of 2-(4-Methylpiperazin-1-yl)ethanol and Related Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for the structural confirmation of small molecules, with a specific focus on 2-(4-Methylpiperazin-1-yl)ethanol. While a crystal structure for 2-(4-Methylpiperazin-1-yl)ethanol is not publicly available, this guide will utilize data from a closely related substituted ethanol derivative, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol, to illustrate the power of X-ray crystallography and compare it with other common spectroscopic methods.

I. X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides unequivocal information about bond lengths, bond angles, and stereochemistry, which is invaluable for understanding a molecule's physical and chemical properties.

Data Presentation: Crystallographic Data for a Substituted Ethanol Derivative

To exemplify the output of an X-ray crystallography study, the following table summarizes the crystallographic data for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol.[1][2][3]

ParameterValue
Empirical FormulaC₁₁H₁₃N₃O
Formula Weight203.24
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.345(4)
b (Å)7.9340(16)
c (Å)14.161(3)
β (°)108.83(3)
Volume (ų)2058.1(7)
Z8
Density (calculated) (Mg/m³)1.312
Absorption Coefficient (mm⁻¹)0.090
F(000)864
Crystal Size (mm³)0.20 x 0.10 x 0.10
Theta range for data collection (°)3.86 to 25.00
Reflections collected7013
Independent reflections1812 [R(int) = 0.0882]
Final R indices [I>2sigma(I)]R1 = 0.0577, wR2 = 0.1478
R indices (all data)R1 = 0.1118, wR2 = 0.1706

II. Spectroscopic Techniques: Complementary Methods for Structural Elucidation

While X-ray crystallography provides a static picture of a molecule in the solid state, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer valuable insights into the molecule's structure and connectivity in solution and the gas phase.

Data Presentation: Expected Spectroscopic Data for 2-(4-Methylpiperazin-1-yl)ethanol

The following table outlines the kind of data that would be obtained for 2-(4-Methylpiperazin-1-yl)ethanol using these techniques.

TechniqueExpected ObservationsInformation Provided
¹H NMR Signals for methyl, methylene, and hydroxyl protons with specific chemical shifts and coupling patterns.Number of different proton environments, neighboring protons, and connectivity.
¹³C NMR Signals for each unique carbon atom in the molecule.Number of different carbon environments and general functional groups.
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), C-N stretches (~1000-1200 cm⁻¹), and C-O stretch (~1050 cm⁻¹).[4][5]Presence of key functional groups (hydroxyl, amine, alkane).
Mass Spectrometry Molecular ion peak (M⁺) and characteristic fragmentation patterns.Molecular weight and structural fragments, confirming the overall composition.[6][7][8]

III. Experimental Protocols

A. Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a saturated solution. For the example compound, colorless crystals were obtained by recrystallization from methanol.[1]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays at a controlled temperature (e.g., 150 K).[9][10] The diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise atomic coordinates.[1]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Processing and Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction), and the chemical shifts, integration, and coupling patterns are analyzed to elucidate the molecular structure.

C. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film, a solution, or as a solid dispersion in a KBr pellet.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the infrared spectrum is recorded by measuring the absorption of infrared radiation at different wavenumbers.

  • Spectral Analysis: The absorption bands in the spectrum are correlated with specific functional groups present in the molecule.

D. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Spectral Analysis: The abundance of each ion is detected, and the resulting mass spectrum is analyzed to determine the molecular weight and identify fragment ions, which provide structural information.

IV. Visualizing the Workflows and Comparisons

To better illustrate the processes and the information they yield, the following diagrams are provided.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting diffractometer X-ray Diffraction crystal_mounting->diffractometer data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure Unambiguous 3D Structure validation->final_structure Final 3D Structure

Caption: Workflow for single-crystal X-ray crystallography.

comparison_diagram cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods (NMR, IR, MS) xray_info Provides: - Unambiguous 3D structure - Absolute stereochemistry - Bond lengths and angles - Packing interactions xray_req Requires: - Single, high-quality crystals - Solid state sample xray_info->xray_req spec_info Provides: - Connectivity and topology - Functional group identification - Molecular weight - Dynamic information in solution spec_req Requires: - Soluble sample (NMR) - Can analyze non-crystalline samples spec_info->spec_req compound 2-(4-Methylpiperazin-1-yl)ethanol compound->xray_info Analysis compound->spec_info Analysis

Caption: Comparison of information from X-ray crystallography and spectroscopy.

V. Conclusion: An Integrated Approach to Structural Confirmation

While X-ray crystallography provides the most definitive structural information, its primary limitation is the requirement for high-quality single crystals, which can be challenging to obtain. Spectroscopic techniques like NMR, IR, and MS are indispensable for routine characterization, providing crucial information about connectivity and functional groups, and are applicable to a wider range of sample types, including non-crystalline solids and solutions. For the unequivocal structural confirmation of novel compounds like 2-(4-Methylpiperazin-1-yl)ethanol, a combined approach is most effective. Spectroscopic methods provide the initial structural hypothesis, which is then definitively confirmed and refined by single-crystal X-ray diffraction. This integrated strategy ensures a comprehensive understanding of the molecule's structure, which is fundamental for its development as a potential therapeutic agent.

References

Benchmarking Polymer Properties: A Comparative Guide to Polymers Modified with 4-Methyl-1-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the properties of polymers modified with 4-Methyl-1-(2-hydroxyethyl)piperazine, a functional moiety of increasing interest in the development of advanced drug and gene delivery systems. While direct, head-to-head benchmarking studies on a single polymer backbone modified with this specific compound are limited in publicly available literature, this guide synthesizes data from analogous piperazine-containing polymer systems to provide a valuable comparative overview. The insights presented herein are drawn from studies on polymers with similar functional groups and are intended to guide researchers in the design and evaluation of novel therapeutic carriers.

Executive Summary

Polymers functionalized with 4-Methyl-1-(2-hydroxyethyl)piperazine are emerging as a promising class of materials for biomedical applications, particularly in the delivery of nucleic acids. The piperazine group, with its unique pH-responsive and proton-buffering capabilities, is hypothesized to facilitate endosomal escape, a critical step in intracellular drug delivery. This guide benchmarks the anticipated properties of these polymers against established alternatives, providing a framework for their potential advantages and areas for further investigation.

Comparative Physicochemical and Biological Properties

The following tables summarize the expected properties of polymers modified with 4-Methyl-1-(2-hydroxyethyl)piperazine in comparison to a well-established polycation, Polyethylenimine (PEI), and a lipid-based transfection reagent, Lipofectamine. The data for the 4-Methyl-1-(2-hydroxyethyl)piperazine modified polymer is inferred from studies on structurally similar polypiperazines.

Table 1: Physicochemical Properties

PropertyPolymer Modified with 4-Methyl-1-(2-hydroxyethyl)piperazine (Anticipated)Polyethylenimine (PEI) (25 kDa, branched)Lipofectamine®
Molecular Weight Controllable via polymerization technique (e.g., RAFT, ATRP)High (e.g., 25 kDa)Not applicable (lipid formulation)
Polydispersity Index (PDI) Low (< 1.5) with controlled polymerizationHigh (> 2.0)Not applicable
Zeta Potential Moderately positive, pH-dependentHighly positivePositive
Condensation of Nucleic Acids Effective due to electrostatic interactionsStrong condensationEffective via lipid encapsulation
Biocompatibility Potentially higher than PEI due to lower charge density at physiological pHAssociated with cytotoxicityModerate cytotoxicity

Table 2: In Vitro Performance

ParameterPolymer Modified with 4-Methyl-1-(2-hydroxyethyl)piperazine (Anticipated)Polyethylenimine (PEI) (25 kDa, branched)Lipofectamine®
Transfection Efficiency Potentially high, comparable to or exceeding PEI in some cell lines[1]High (cell line dependent)Very high (gold standard)
Cytotoxicity Lower than PEI[1]Significant, dose-dependentModerate
Endosomal Escape Mechanism "Proton Sponge" effect[1][2]"Proton Sponge" effect[2]Membrane fusion
Serum Stability Moderate to goodCan aggregate in serumGood

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of a representative polymer modified with 4-Methyl-1-(2-hydroxyethyl)piperazine, specifically a poly(acrylate) derivative.

Synthesis of Poly(2-(4-methyl-1-piperazinyl)ethyl acrylate)

This protocol describes the synthesis of a poly(acrylate) with 4-Methyl-1-(2-hydroxyethyl)piperazine functionality via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over molecular weight and dispersity.

Materials:

  • 2-(4-methyl-1-piperazinyl)ethyl acrylate (Monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent)

  • Diethyl ether (Non-solvent)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in 1,4-dioxane.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Quench the polymerization by exposing the mixture to air and cooling in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

  • Collect the precipitate by centrifugation and re-dissolve in a minimal amount of deionized water.

  • Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the purified polymer solution to obtain the final product as a powder.

Characterization of the Polymer
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the degree of polymerization.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Zeta Potential Measurement: To assess the surface charge of the polymer and its polyplexes with nucleic acids at different pH values.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the polymer and its polyplexes.

In Vitro Gene Transfection Assay
  • Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare polyplexes by adding a solution of the polymer in Opti-MEM to a solution of plasmid DNA (e.g., pEGFP-N1) at various N/P ratios (ratio of nitrogen atoms in the polymer to phosphate groups in the DNA).

  • Incubate the polyplex solutions for 30 minutes at room temperature to allow for complex formation.

  • Replace the cell culture medium with fresh, serum-free medium containing the polyplexes.

  • Incubate the cells with the polyplexes for 4 hours.

  • Remove the transfection medium and replace it with fresh, serum-containing medium.

  • Incubate for another 48 hours before assessing transfection efficiency by fluorescence microscopy or flow cytometry.

Visualizations

Hypothesized "Proton Sponge" Effect for Endosomal Escape

The following diagram illustrates the proposed mechanism by which piperazine-containing polymers facilitate the release of their cargo from the endosome.

Caption: Hypothesized "Proton Sponge" effect of piperazine-modified polymers.

Experimental Workflow for Polymer Synthesis and Characterization

The following diagram outlines the key steps in the synthesis and characterization of a polymer modified with 4-Methyl-1-(2-hydroxyethyl)piperazine.

Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Testing Monomer Monomer Synthesis/ Procurement Polymerization Controlled Radical Polymerization (e.g., RAFT) Monomer->Polymerization Purification Purification (Precipitation & Dialysis) Polymerization->Purification NMR NMR Spectroscopy (Structure, Purity) Purification->NMR GPC GPC (Molecular Weight, PDI) Purification->GPC Zeta Zeta Potential (Surface Charge) Purification->Zeta DLS DLS (Particle Size) Purification->DLS Polyplex Polyplex Formation with Nucleic Acid Zeta->Polyplex DLS->Polyplex Transfection In Vitro Transfection Polyplex->Transfection Cytotoxicity Cytotoxicity Assay Polyplex->Cytotoxicity

Caption: Workflow for synthesis, characterization, and testing of modified polymers.

Conclusion and Future Directions

Polymers modified with 4-Methyl-1-(2-hydroxyethyl)piperazine represent a promising platform for the development of next-generation drug and gene delivery vehicles. The inherent pH-responsiveness of the piperazine moiety offers a potential mechanism to overcome the critical barrier of endosomal escape, leading to enhanced therapeutic efficacy. While direct comparative data remains to be established, the analysis of analogous systems suggests that these polymers may offer a favorable balance of high transfection efficiency and low cytotoxicity compared to traditional polycations like PEI.

Future research should focus on the systematic synthesis and characterization of a library of these polymers with varying molecular weights and architectures. Direct, rigorous benchmarking against gold-standard transfection reagents in a variety of cell lines is crucial to validate their potential. Furthermore, in vivo studies are necessary to evaluate their biodistribution, safety, and therapeutic efficacy in relevant disease models. The continued exploration of these versatile polymers holds significant promise for advancing the field of non-viral drug delivery.

References

Comparative Biological Activity of 1-(2-Hydroxyethyl)-4-methylpiperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of derivatives based on the 1-(2-Hydroxyethyl)-4-methylpiperazine scaffold. The following sections detail their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols.

The this compound core is a versatile scaffold that has been incorporated into a variety of molecules exhibiting a range of biological effects. This guide synthesizes available data to offer a comparative perspective on the therapeutic potential of these derivatives.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis through pathways mediated by sigma (σ) receptors.[1]

Below is a summary of the cytotoxic activity of selected piperazine derivatives, including those with a hydroxyethyl moiety, against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
(R)-2bHydroxyethyl piperazine-based σ ligandRPMI 8226 (Multiple Myeloma)Low µM range[1]
PD-1 Piperazine DerivativeHepG2 (Liver Cancer)>100 µg/mL[2][3]
PD-2 Piperazine DerivativeHepG2 (Liver Cancer)90.45% inhibition at 100 µg/mL[2][3]

Antimicrobial Activity

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
Compound 2 Piperazine-benzimidazole analogM. tuberculosis0.1[4]
Compound 1 Piperazine-benzimidazole analogM. tuberculosisComparable to standard drugs[4]
Compound 3 Piperazine-benzimidazole analogM. tuberculosisComparable to standard drugs[4]
Compound 4 Piperazine-benzimidazole analogM. tuberculosisComparable to standard drugs[4]
PD-2 Piperazine DerivativePseudomonas aeruginosaActive[2][3]
PD-2 Piperazine DerivativeCandida albicansActive[2][3]

Anti-inflammatory Activity

Several piperazine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[5] The table below summarizes the in vivo anti-inflammatory effects of a series of methyl salicylate derivatives bearing a piperazine moiety.

Compound IDDerivative ClassXylene-induced Ear Edema (% Inhibition)Carrageenan-induced Paw Edema (% Inhibition at 5h)Reference
M1 Methyl salicylate piperazine47.345.2[5]
M2 Methyl salicylate piperazine65.862.1[5]
M3 Methyl salicylate piperazine52.148.9[5]
M4 Methyl salicylate piperazine55.651.3[5]
M5 Methyl salicylate piperazine49.246.8[5]
M6 Methyl salicylate piperazine58.755.4[5]
M7 Methyl salicylate piperazine51.349.1[5]
M8 Methyl salicylate piperazine53.450.2[5]
M9 Methyl salicylate piperazine45.943.7[5]
M10 Methyl salicylate piperazine38.135.6[5]
M11 Methyl salicylate piperazine56.252.9[5]
M12 Methyl salicylate piperazine60.357.8[5]
M13 Methyl salicylate piperazine62.559.3[5]
M14 Methyl salicylate piperazine68.965.4[5]
M15 Methyl salicylate piperazine70.168.2[5]
M16 Methyl salicylate piperazine72.370.5[5]
Aspirin Standard43.540.1[5]
Indomethacin Standard75.673.2[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth, and the turbidity is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Groups: Male Wistar rats are divided into control and treatment groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 490 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining cytotoxicity.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_wells Inoculate Wells with Bacterial Suspension prepare_inoculum->inoculate_wells serial_dilution Serially Dilute Test Compounds in 96-well Plate serial_dilution->inoculate_wells incubate_24h Incubate at 37°C for 18-24h inoculate_wells->incubate_24h visual_inspection Visually Inspect for Bacterial Growth incubate_24h->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Paw_Edema_Workflow cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis group_animals Group Animals (Control & Treatment) administer_compounds Administer Test Compounds/Vehicle group_animals->administer_compounds inject_carrageenan Inject Carrageenan into Paw administer_compounds->inject_carrageenan measure_volume Measure Paw Volume at Intervals (1-5h) inject_carrageenan->measure_volume calculate_inhibition Calculate Percentage Inhibition of Edema measure_volume->calculate_inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

Signaling Pathway

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_drug Drug Action LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates COX2 COX-2 NFkB->COX2 induces expression TNFa TNF-α NFkB->TNFa induces expression Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation Piperazine_Derivative 1-(2-Hydroxyethyl)-4- methylpiperazine Derivative Piperazine_Derivative->COX2 inhibits Piperazine_Derivative->TNFa inhibits

Caption: Proposed anti-inflammatory mechanism of action.

References

Safety Operating Guide

Proper Disposal of 1-(2-Hydroxyethyl)-4-methylpiperazine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Hydroxyethyl)-4-methylpiperazine (CAS: 5464-12-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard safety data sheets and should be executed in conjunction with your institution's specific waste management policies.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Some data also suggests it may be harmful if swallowed or in contact with the skin.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this substance.

Hazard TypeAssociated RisksRecommended PPE
Skin Contact Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants.
Eye Contact Causes serious eye irritation/damage.[1][2]Safety glasses with side shields or chemical goggles.
Inhalation May cause respiratory irritation.[1]Use in a well-ventilated area or with a fume hood.
Ingestion Harmful if swallowed.[1]Do not eat, drink, or smoke in laboratory areas.

Disposal Protocol: Surplus and Non-Recyclable Solutions

The primary method for the disposal of this compound is to engage a licensed and qualified hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

Step-by-Step Disposal Procedure:

  • Containerization:

    • Keep the waste chemical in its original, clearly labeled container whenever possible.[2][3]

    • If transferring to a new container, ensure it is appropriate for chemical waste, properly sealed, and clearly labeled with the chemical name and associated hazards.

    • Containers that have been opened must be carefully resealed and stored upright to prevent leakage.[2]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[2][3]

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container tightly closed in a dry and cool place.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management officer to arrange for pickup by a licensed disposal company.

    • Provide them with an accurate description of the waste, including the chemical name and quantity.

  • Handling Uncleaned Containers:

    • Empty containers that are not properly cleaned and decontaminated should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2][3]

Emergency Procedure: Spill Cleanup

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Immediate Action:

    • Evacuate non-essential personnel from the immediate spill area.

    • Ensure the area is well-ventilated.[2]

    • If you are trained and equipped to handle the spill, proceed with cleanup. Otherwise, contact your institution's emergency response team.

  • Containment and Absorption:

    • Wear the appropriate personal protective equipment (see table above).

    • Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth.[2][4] Do not use combustible materials like paper towels without an inert absorbent.

  • Collection and Disposal:

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[2]

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Decontamination:

    • Properly decontaminate or dispose of any tools and equipment used in the cleanup.

    • Remove and dispose of contaminated personal protective equipment as hazardous waste.[2] Wash hands and any exposed skin thoroughly after cleanup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Chemical Handling cluster_1 Waste Identification & Segregation cluster_2 Spill Management cluster_3 Final Disposal Pathway start This compound (Surplus or Spill) spill Is it a spill? start->spill Evaluate situation identify Is the material for disposal? segregate Keep in original or properly labeled waste container. Do not mix with other waste. identify->segregate Yes storage Store in designated hazardous waste accumulation area segregate->storage spill->identify No (Surplus) absorb Absorb with inert material (e.g., sand, vermiculite) spill->absorb Yes collect Collect absorbed material into a sealed, labeled container absorb->collect collect->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company storage->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Hydroxyethyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling 1-(2-Hydroxyethyl)-4-methylpiperazine. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Some data also suggests it may be harmful if swallowed or in contact with skin.[1]

Summary of Hazards:

Hazard StatementGHS ClassificationPictogram
Causes skin irritationSkin Corrosion/Irritation, Category 2Warning
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2AWarning
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritationWarning
Harmful if swallowedAcute toxicity, oral (Potential)Warning
Harmful in contact with skinAcute toxicity, dermal (Potential)Warning

Recommended Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5][6]Protects against splashes and direct contact that can cause serious eye irritation.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[7]Prevents skin contact which can lead to irritation.[4]
Body Protection A complete suit protecting against chemicals or a lab coat.[7]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[6][8]Minimizes the risk of inhaling vapors which may cause respiratory irritation.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step workflow should be followed:

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. The use of a chemical fume hood is recommended.

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[4][8]

  • Keep the chemical away from incompatible materials such as strong oxidizing agents and strong acids.[8]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[7][8]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2][8]

  • Wash hands thoroughly after handling.[4][8]

4. In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[4][8]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][8]

  • Ingestion: Clean mouth with water and get medical attention.[8]

  • Spill: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6] Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Classification: This chemical should be treated as hazardous waste.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[8] Do not empty into drains.[7][8]

  • Container Handling: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[7]

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[4][8]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_disposal 4. Waste Disposal Ventilation Ensure Adequate Ventilation Safety_Equipment Check Eyewash/Shower Ventilation->Safety_Equipment Incompatibles Check for Incompatibles Safety_Equipment->Incompatibles Goggles Wear Safety Goggles Incompatibles->Goggles Gloves Wear Gloves Goggles->Gloves Coat Wear Lab Coat Gloves->Coat Handle Handle Chemical Coat->Handle Avoid_Contact Avoid Contact Handle->Avoid_Contact Avoid_Inhalation Avoid Inhalation Handle->Avoid_Inhalation Waste Dispose as Hazardous Waste Avoid_Contact->Waste Avoid_Inhalation->Waste Container Dispose of Container Waste->Container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.